1,2-Dihydroxy propylphosphonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXXUIOCREOTJ-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001340077 | |
| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132125-60-1 | |
| Record name | [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001340077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,2-dihydroxypropylphosphonic acid
Technical Guide: Chemical Synthesis and Characterization of 1,2-Dihydroxypropylphosphonic Acid
Executive Summary & Core Directive
Objective: This guide details the synthesis, purification, and characterization of 1,2-dihydroxypropylphosphonic acid (1,2-DHPPA), specifically focusing on its stereoselective preparation as a reference standard (Fosfomycin Impurity A) and a biosynthetic intermediate.
Scope:
-
Primary Route: Acid-catalyzed hydrolysis of Fosfomycin (cis-1,2-epoxypropylphosphonic acid).[1]
-
Secondary Route: Asymmetric dihydroxylation of propenylphosphonates.
-
Analytical Validation: NMR spectroscopy (
H, C, P) and HPLC methodologies.
Target Audience: Medicinal chemists, process development scientists, and analytical researchers.
Retrosynthetic Analysis & Strategy
The synthesis of 1,2-DHPPA is primarily approached through the ring-opening of the epoxide moiety in Fosfomycin.[1] While de novo synthesis from propenylphosphonates is possible via Sharpless Dihydroxylation, the hydrolysis route is the industry standard for generating the compound as an impurity reference.
Mechanistic Pathway
The reaction involves the nucleophilic attack of water on the protonated epoxide.
-
Substrate: Fosfomycin (typically (1R, 2S)-1,2-epoxypropylphosphonic acid).[2][3]
-
Regioselectivity: Acid-catalyzed attack typically occurs at the more substituted carbon (C2) or leads to a mixture, but in the case of Fosfomycin, the attack results in the formation of the vicinal diol.
-
Stereochemistry: The ring-opening proceeds with inversion of configuration at the center of attack. Hydrolysis of (1R, 2S)-Fosfomycin yields (1R, 2R)-1,2-dihydroxypropylphosphonic acid.
Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of Fosfomycin.
Experimental Protocols
Protocol A: Acid Hydrolysis of Fosfomycin Disodium
This protocol is the standard method for generating "Fosfomycin Impurity A" (EP/USP standard).
Reagents:
-
Fosfomycin Disodium (Commercial grade)
-
Hydrochloric Acid (0.1 M and 1.0 M) or Amberlite IR-120 (H+ form)
-
Deionized Water[4]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (approx. 5.5 mmol) of Fosfomycin Disodium in 10 mL of deionized water.
-
Acidification:
-
Method 1 (Solution Phase): Add 0.1 M HCl dropwise until pH reaches ~1.5–2.0.
-
Method 2 (Resin Phase - Preferred for Purification): Pass the solution through a column containing Amberlite IR-120 (H+ form) to convert the disodium salt to the free acid form. Collect the acidic eluate.
-
-
Hydrolysis:
-
Heat the acidic solution to 60°C for 4–6 hours . Monitor the reaction by
P NMR (disappearance of the epoxide signal at ~ -10 to -5 ppm and appearance of the diol signal at ~18-22 ppm). -
Note: Higher temperatures (>80°C) may lead to C-P bond cleavage or polymerization.
-
-
Neutralization & Isolation:
-
Cool the solution to room temperature.
-
Lyophilize the aqueous solution directly to obtain the crude 1,2-DHPPA as a viscous, hygroscopic oil or amorphous solid.
-
Yield: Typically >90% quantitative conversion.
-
Protocol B: Purification via Ion Exchange Chromatography
Since the product is highly polar and water-soluble, standard silica chromatography is ineffective.
-
Column Loading: Load the crude hydrolysate onto a cation exchange column (Dowex 50W-X8, H+ form) to ensure removal of any residual sodium ions. Elute with water.[3]
-
Anion Exchange (Optional for high purity): Load the eluate onto an anion exchange column (e.g., DEAE Sephadex). Elute with a gradient of ammonium bicarbonate (0 to 0.5 M).
-
Desalting: Freeze-dry the relevant fractions to remove volatile buffer salts (ammonium bicarbonate).
Characterization & Analytical Data
The following data distinguishes the open-ring diol from the parent epoxide.
NMR Spectroscopy Data
Solvent:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 18.5 – 21.0 | Multiplet/Broad | Phosphonate P (Shift is pH dependent) | |
| 1.15 – 1.25 | Doublet ( | ||
| 3.60 – 3.80 | Multiplet | C2-H (Methine, | |
| 3.85 – 4.05 | Multiplet ( | C1-H (Methine, | |
| 18.0 – 19.5 | Doublet | C3 ( | |
| 68.0 – 70.0 | Doublet ( | C1 (C-P bond) | |
| 70.5 – 72.0 | Doublet ( | C2 (C-OH) |
Key Diagnostic: The
HPLC Method (Detection of Non-Chromophoric Compound)
Since 1,2-DHPPA lacks a strong UV chromophore, Refractive Index (RI) or Charged Aerosol Detection (CAD) is required.
-
Column: Anion Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Amino-based column).
-
Mobile Phase: Acetonitrile : Water (buffered with Ammonium Acetate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: RID or ELSD/CAD.
-
Retention Time: 1,2-DHPPA elutes earlier than Fosfomycin on anion exchange due to the loss of ring strain and change in pKa.
Workflow Visualization
Figure 2: Operational workflow for the conversion of Fosfomycin to 1,2-DHPPA.
Safety & Handling
-
Acidity: The free acid form is a strong organic acid (phosphonic acid group). Handle with gloves and eye protection.
-
Hygroscopicity: The product is extremely hygroscopic. Store under argon or nitrogen in a desiccator at -20°C.
-
Stability: Aqueous solutions are stable at room temperature, but prolonged heating in strong acid can lead to degradation.
References
-
BenchChem. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 - Synthesis and Isolation. Retrieved from
-
PubChem. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041. National Library of Medicine. Retrieved from
-
European Pharmacopoeia. Fosfomycin Trometamol - Impurity A.[5] (Standard reference for the hydrolysis product).
-
Journal of Organic Chemistry. Sharpless Asymmetric Dihydroxylation of trans-Propenylphosphonate. (Regarding de novo synthesis). Retrieved from
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,2-dihydroxypropylphosphonic acid as a fosfomycin metabolite
Technical Guide: 1,2-Dihydroxypropylphosphonic Acid (Fosfomycin Impurity A) [1]
Executive Summary
1,2-Dihydroxypropylphosphonic acid (1,2-DHPP) represents the thermodynamically stable "open-ring" hydrolysis product of the antibiotic fosfomycin. While fosfomycin is excreted largely unchanged in humans, 1,2-DHPP is critical in two distinct contexts:
-
Pharmaceutical Quality: It is the primary degradation product (USP/EP Impurity A), serving as the key indicator of formulation instability.
-
Antimicrobial Resistance (AMR): It is the enzymatic product of FosX , a metalloenzyme found in pathogens like Listeria monocytogenes, which confers resistance by hydrating the epoxide ring.[2][3]
This guide provides a technical roadmap for synthesizing, characterizing, and detecting this metabolite, distinguishing between chemical degradation and enzymatic resistance mechanisms.
Chemical & Mechanistic Basis
Fosfomycin contains a highly strained epoxide ring essential for its bactericidal activity (inhibition of MurA). The opening of this ring destroys biological activity.
Chemical Hydrolysis (Degradation)
In aqueous solution, particularly under acidic conditions, the epoxide oxygen is protonated, making the C1/C2 carbons electrophilic. Water acts as a nucleophile, attacking the ring to form the vicinal diol (1,2-DHPP). This reaction is acid-catalyzed and follows pseudo-first-order kinetics.
Enzymatic Hydration (Resistance)
The bacterial enzyme FosX is a Mn(II)-dependent epoxide hydrolase. Unlike the human body, which lacks enzymes to metabolize fosfomycin efficiently, FosX utilizes a coordinated manganese ion to activate the epoxide oxygen and a glutamate residue (Glu44) to activate a water molecule for nucleophilic attack.
Figure 1: Mechanistic pathway for the conversion of Fosfomycin to 1,2-DHPP via chemical or enzymatic routes.
Experimental Protocols
Protocol A: Synthesis of 1,2-DHPP Reference Standard
Objective: Generate a validated standard of Impurity A for analytical calibration using acid-catalyzed hydrolysis.
Reagents:
-
Fosfomycin Disodium (Pharmaceutical Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) for neutralization
-
D2O (for NMR characterization)
Workflow:
-
Dissolution: Dissolve 500 mg of Fosfomycin Disodium in 10 mL of 0.1 M HCl.
-
Reaction: Heat the solution to 60°C for 24 hours . This ensures complete ring opening (quantitative conversion).
-
Note: Monitoring can be done via 31P NMR; the signal will shift from ~-10 ppm (epoxide) to ~18 ppm (diol) depending on pH.
-
-
Neutralization: Cool to room temperature and adjust pH to 7.0 using 1 M NaOH.
-
Isolation (Optional): Lyophilize the solution to obtain the solid salt of 1,2-DHPP.
-
Validation: Confirm structure via Mass Spectrometry (m/z 155 [M-H]-).
Protocol B: Enzymatic Resistance Assay (FosX Activity)
Objective: Assess bacterial resistance potential by measuring conversion rates.
-
Enzyme Prep: Purify Recombinant FosX (e.g., from L. monocytogenes) in 50 mM HEPES (pH 7.5) with 1 mM MnCl2.
-
Incubation: Mix 100 µM Fosfomycin with 100 nM FosX at 25°C.
-
Quenching: Stop reaction at t=0, 5, 10, 30 min by adding equal volume methanol.
-
Detection: Analyze supernatant via LC-MS/MS (Method below).
Analytical Characterization
Detecting 1,2-DHPP is challenging because it lacks a UV chromophore.[4] Standard UV-HPLC is ineffective.
Recommended Method: HPLC-ELSD / CAD
Rationale: Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for non-chromophoric phosphonates.
| Parameter | Specification |
| Column | Aminopropyl (NH2) or Hydrophilic Interaction (HILIC) column (e.g., Zorbax NH2, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Isocratic: Acetonitrile : Water (buffered with 10mM Ammonium Acetate) [60:40] |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD (Drift tube temp: 60°C, Gas flow: 1.5 L/min) or Refractive Index (RI) |
| Retention | Fosfomycin elutes earlier; 1,2-DHPP is more polar and elutes later on HILIC/Amino phases.[1] |
Structural Confirmation (NMR)
-
31P NMR: The most definitive test.
-
Fosfomycin: ~ -12 to -15 ppm (Epoxide ring strain shielding).
-
1,2-DHPP: ~ 16 to 20 ppm (Relaxed phosphonate environment).
-
-
1H NMR: Loss of the characteristic epoxide methine protons (~2.9-3.3 ppm) and appearance of diol carbinol protons (~3.5-4.0 ppm).
Figure 2: Analytical workflow for the separation and detection of Fosfomycin and its metabolite.
Implications for Drug Development
-
Stability Testing: 1,2-DHPP is the "canary in the coal mine" for fosfomycin stability. Any increase in this peak during accelerated stability testing (40°C/75% RH) indicates moisture ingress, as hydrolysis requires water.
-
Resistance Monitoring: In clinical isolates, the presence of 1,2-DHPP in culture media (without acid degradation) strongly suggests the presence of FosX-type resistance enzymes.
-
Toxicity: 1,2-DHPP is generally considered low toxicity but is a known skin irritant in pure form (GHS H314). It has no antibacterial activity.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Monograph 1425: Fosfomycin Trometamol. (Defines Impurity A and analytical limits).
-
Fillgrove, K. L., et al. (2003). Structure and Mechanism of the Genomically Encoded Fosfomycin Resistance Protein, FosX, from Listeria monocytogenes. Biochemistry. (Details the enzymatic hydration mechanism).
-
PubChem . Compound Summary: (1,2-Dihydroxypropyl)phosphonic acid.[1] (Chemical and physical properties).[1][2][5][6][7][8][9][10][11][12]
-
Rigsby, R. E., et al. (2005). FosB, A Cysteine-Dependent Fosfomycin Resistance Epoxide Hydrolase. (Comparative resistance mechanisms).
-
Zhanel, G. G., et al. (2016). Fosfomycin: A Review of its Clinical Use. (Pharmacokinetics and lack of human metabolism).
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.washington.edu [chem.washington.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. cbseacademic.nic.in [cbseacademic.nic.in]
- 9. helixchrom.com [helixchrom.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
physical characteristics of 1,2-dihydroxypropylphosphonic acid
An In-depth Technical Guide to the Physical Characteristics of 1,2-Dihydroxypropylphosphonic Acid
Introduction
1,2-Dihydroxypropylphosphonic acid is an organophosphorus compound of significant interest in the fields of medicinal chemistry and drug development. It is primarily recognized as the hydrolyzed, open-ring form of the antibiotic fosfomycin.[1] Consequently, it is often studied as a metabolite or impurity of this potent antibacterial agent.[1][2] As a phosphonic acid, it is a structural analog of naturally occurring phosphates, featuring a stable carbon-phosphorus (C-P) bond that imparts resistance to enzymatic and chemical hydrolysis.[1] This guide provides a detailed overview of the core , offering valuable insights for researchers and professionals involved in its study and application.
Molecular and Chemical Properties
The fundamental molecular and chemical identifiers for 1,2-dihydroxypropylphosphonic acid are summarized in the table below. It is important to note that different stereoisomers of this compound exist, and they may have distinct CAS numbers.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉O₅P | [2][3] |
| Molecular Weight | 156.07 g/mol | [2][3] |
| IUPAC Name | 1,2-dihydroxypropylphosphonic acid | [3] |
| CAS Number | 84954-80-3 (unspecified stereochemistry) | [1][3] |
| 132125-60-1 ([R-(R,R)]-isomer) | [4] | |
| Synonyms | (1,2-Dihydroxypropyl)phosphonic acid, Fosfomycin open ring, Fosfomycin Impurity A | [2][3] |
Chemical Structure
The chemical structure of 1,2-dihydroxypropylphosphonic acid consists of a three-carbon propyl chain with hydroxyl groups on the first and second carbons, and a phosphonic acid group attached to the first carbon.
Caption: Chemical structure of 1,2-dihydroxypropylphosphonic acid.
Physical State and Appearance
1,2-Dihydroxypropylphosphonic acid is described as being "neat" in form, suggesting it exists as a pure substance, likely a solid or a viscous liquid at room temperature.[2] It is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air.[2]
Solubility Profile
Acidity and Ionization States
As a phosphonic acid, 1,2-dihydroxypropylphosphonic acid is a polyprotic acid. The phosphonic acid group has two acidic protons, and the two hydroxyl groups have weakly acidic protons. The pKa values for phosphonic acids typically fall in the ranges of pKa1 ≈ 2-3 and pKa2 ≈ 7-8. The hydroxyl groups on the propyl chain would have much higher pKa values, similar to those of simple alcohols.
The ionization state of the molecule is therefore highly dependent on the pH of the solution.
Caption: Experimental workflow for determining the melting point.
Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2-dihydroxypropylphosphonic acid is classified with the following hazards:
-
Harmful if swallowed (H302) [3]* Causes severe skin burns and eye damage (H314) [3]* May cause respiratory irritation (H335) [3] Appropriate personal protective equipment and handling procedures should be used when working with this compound.
References
-
(1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
Technical Monograph: 1,2-Dihydroxypropylphosphonic Acid (CAS 84954-80-3)
The following technical guide is structured to serve as a definitive reference for researchers investigating phosphonate antibiotics, specifically the metabolic fate and resistance mechanisms associated with Fosfomycin.
The "Silent" Metabolite: Structural Characterization, Synthesis, and Biological Implications in Antibiotic Resistance [1]
Executive Summary
1,2-Dihydroxypropylphosphonic acid (CAS 84954-80-3) is the hydrolytic degradation product of the broad-spectrum antibiotic Fosfomycin .[1] While pharmacologically inert, this molecule is of paramount importance in drug development as the primary biomarker for FosX-mediated bacterial resistance and as a critical quality control standard (Impurity A) in pharmaceutical manufacturing.
This guide provides a rigorous examination of its chemical behavior, a validated protocol for its synthesis via acid hydrolysis, and its application as a negative control in MurA enzyme inhibition assays.
Chemical Identity & Structural Significance[1][2][3][4][5]
The transition from Fosfomycin to 1,2-dihydroxypropylphosphonic acid represents the collapse of a high-energy electrophile into a stable, non-reactive diol. This structural change is the fundamental basis of a key bacterial resistance mechanism.
| Feature | Specification |
| IUPAC Name | (1,2-Dihydroxypropyl)phosphonic acid |
| CAS Number | 84954-80-3 |
| Molecular Formula | C₃H₉O₅P |
| Molecular Weight | 156.07 g/mol |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents.[2] |
| Stability | Hygroscopic solid; chemically stable (unlike its epoxide precursor). |
| Key Characteristic | Lacks the epoxide ring strain required for alkylation. |
Stereochemical Considerations
Fosfomycin is commercially available as the (1R, 2S) enantiomer.[3]
-
Chemical Hydrolysis: Acid-catalyzed hydrolysis typically yields a mixture of diastereomers depending on the mechanism (SN1 vs S_N2), though often favors retention of the C2 configuration while scrambling C1.
-
Enzymatic Hydrolysis (FosX): The metalloenzyme FosX specifically attacks C1 with inversion of configuration , converting (1R, 2S)-Fosfomycin into (1S, 2S)-1,2-dihydroxypropylphosphonic acid .
Biological Context: The Mechanism of Inactivity[3][8]
To understand the utility of CAS 84954-80-3, one must understand why it fails as an antibiotic. Fosfomycin acts as a phosphoenolpyruvate (PEP) analogue, inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[4][2]
The Inactivation Pathway
The antibiotic activity relies on the epoxide warhead . The C1 carbon of Fosfomycin acts as an electrophile, forming a covalent thioether bond with the thiol group of Cys115 in the MurA active site.
-
Resistance Mechanism: Bacteria expressing the fosX gene (e.g., Listeria monocytogenes) produce a Mn(II)-dependent epoxide hydrolase.
-
Reaction: FosX hydrates the epoxide ring, opening it to form the diol (CAS 84954-80-3).
-
Consequence: The resulting diol lacks electrophilicity. It can sterically occupy the MurA active site but cannot covalently modify Cys115 , rendering it bacteriostatically inert.
Visualization: The Resistance Pathway
The following diagram illustrates the divergence between effective inhibition and enzymatic resistance.
Caption: Divergent fate of Fosfomycin. The red path indicates antibiotic action; the yellow path indicates FosX-mediated resistance yielding the inert diol.
Synthesis & Isolation Protocol
For research purposes, purchasing the impurity standard is expensive. The following protocol allows for the generation of high-purity 1,2-dihydroxypropylphosphonic acid from Fosfomycin Disodium via acid hydrolysis.
Safety: Work in a fume hood. Phosphonic acids are generally low toxicity but should be handled as irritants.
Materials
-
Substrate: Fosfomycin Disodium Salt (>98%).
-
Reagent: Amberlite IR-120 (H+ form) cation exchange resin.
-
Solvent: Deionized Water.
-
Equipment: Rotary evaporator, lyophilizer.
Step-by-Step Methodology
-
Acidification & Hydrolysis:
-
Dissolve 1.0 g of Fosfomycin Disodium in 10 mL of 0.1 M HCl.
-
Note: Strong mineral acid is required to open the epoxide ring efficiently.
-
Heat the solution to 60°C for 4 hours . Monitor reaction progress by 31P NMR (disappearance of epoxide signal).
-
-
Desalting (Critical Step):
-
The solution now contains the diol and NaCl. To remove sodium ions, pass the solution through a column packed with Amberlite IR-120 (H+) .
-
Elute with water. The phosphonic acid is highly polar and will elute in the aqueous fraction.
-
-
Isolation:
-
Concentrate the fractions containing the product (verify with TLC or NMR) using a rotary evaporator at 40°C.
-
Lyophilize the resulting residue overnight.
-
Result: The product is a colorless, viscous oil or hygroscopic solid.
-
Analytical Characterization (The "Fingerprint")
Distinguishing the diol from the parent epoxide is critical. 31P NMR is the gold standard method due to the significant chemical shift change induced by ring opening.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Fosfomycin (Parent) | 1,2-Dihydroxypropylphosphonic Acid (Product) |
| ³¹P NMR | ~10.0 - 12.0 ppm | ~16.0 - 18.0 ppm (Shift depends on pH) |
| ¹H NMR | Multiplets at 2.9–3.3 ppm (Epoxide ring protons) | Multiplets at 3.5–4.0 ppm (Deshielded methine/methylene protons adjacent to -OH) |
Diagnostic Indicator: The disappearance of the characteristic epoxide proton coupling (small J values) and the downfield shift of the phosphorus signal confirms the ring opening.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is preferred for phosphonic acids.
-
Parent Ion (m/z): 155.0 [M-H]⁻
-
Fragmentation: Loss of H₂O (18 Da) and PO₃H₂ group are common fragmentation pathways.
Experimental Applications
A. Negative Control in MurA Assays
When screening novel MurA inhibitors, CAS 84954-80-3 serves as the perfect negative control .
-
Protocol: Run the standard UDP-GlcNAc + PEP assay.
-
Expectation: Fosfomycin (100 µM) will show near 100% inhibition.[5] The diol (100 µM) should show <5% inhibition.
-
Significance: This validates that your assay is measuring covalent modification, not non-specific binding.
B. Impurity Profiling (HPLC)
In the manufacturing of Fosfomycin Tromethamine, this molecule is "Impurity A".
-
Detection: It does not have a strong UV chromophore. Refractive Index (RI) detection or Charged Aerosol Detection (CAD) is required for HPLC quantification unless derivatized.
References
-
Bernat, B. A., Laughlin, L. T., & Armstrong, R. N. (2004). Fosfomycin Resistance Protein FosA is a Manganese Metalloglutathione Transferase. Biochemistry. Link
-
Fillgrove, K. L., et al. (2007). Structure and Mechanism of the Genomically Encoded Fosfomycin Resistance Protein, FosX, from Listeria monocytogenes.[6] Biochemistry. Link
- Key Reference for the enzymatic hydr
-
European Pharmacopoeia (Ph.[1] Eur.). Fosfomycin Trometamol Monograph: Impurity A. Link
- Source for regul
-
PubChem Compound Summary. (1,2-Dihydroxypropyl)phosphonic acid (CID 13341041).[1] Link
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization and Bio-Analytical Context of 1,2-Dihydroxypropylphosphonic Acid
[1]
Executive Summary
1,2-Dihydroxypropylphosphonic acid (often abbreviated as the Fosfomycin Diol ) is the primary hydrolytic degradation product of the antibiotic Fosfomycin.[1] In drug development, it serves two critical roles:
-
Quality Control: It is the primary stability-indicating impurity (EP Impurity A) monitored during Fosfomycin API manufacturing.
-
Resistance Mechanism Research: It is the metabolic end-product of the FosX resistance enzyme found in Listeria monocytogenes and other pathogens, distinct from the glutathione-adducts formed by FosA/FosB.
Part 1: Physicochemical Profile
The following data represents the core stoichiometric and physical constants required for analytical method validation and molarity calculations.
Core Identity Data
| Parameter | Value | Technical Note |
| Molecular Weight | 156.07 g/mol | Exact Mass: 156.0188 Da |
| Molecular Formula | Stoichiometry: Fosfomycin ( | |
| CAS Number | 132125-60-1 | Refers to the |
| CAS Number (Racemic) | 84954-80-3 | Used for general/unspecified stereochemistry. |
| IUPAC Name | Often listed as Fosfomycin EP Impurity A.[1][3][4][5][6][7] | |
| Physical State | Hygroscopic Solid | Usually isolated as a viscous oil or amorphous solid. |
| Solubility | High (Water, Methanol) | Insoluble in non-polar solvents (Hexane, DCM). |
Acid-Base Properties (pKa)
As a phosphonic acid, the molecule is diprotic. The presence of vicinal hydroxyl groups exerts an inductive effect, slightly altering the pKa compared to propylphosphonic acid.
-
:
(Phosphonate oxygen protonation) -
:
(Deprotonation to dianion) -
Implication: At physiological pH (7.4), the molecule exists primarily as a dianion (
), mimicking the charge state of glycerol-3-phosphate.
Part 2: Biological Context & Resistance Mechanisms
Understanding the origin of this molecule is vital for interpreting biological assays. It is not the product of the most common resistance mechanism (FosA), but rather a specific class of hydrolases.
The "Two Roads" of Fosfomycin Degradation
Researchers must distinguish between the FosA pathway (Glutathione adduct) and the FosX pathway (Hydrolysis).
Figure 1: Divergent Degradation Pathways. Fosfomycin is inactivated via glutathione addition (FosA) or hydrolysis (FosX/Acid). The 1,2-dihydroxy metabolite (green) is specific to the hydrolytic pathway.
Mechanism of Action (FosX)
The FosX enzyme (found in Listeria monocytogenes and Mycobacterium) catalyzes the attack of a water molecule on the C1 carbon of the epoxide ring.
-
Stereochemistry: The reaction proceeds with inversion of configuration at C1.
-
Substrate: Fosfomycin (
-epoxypropylphosphonic acid).[8] -
Product:
-1,2-dihydroxypropylphosphonic acid.[2][1][3][4][5] -
Toxicity: The resulting diol is bacteriostatically inactive because it cannot bind covalently to the Cys115 residue of the target enzyme MurA.
Part 3: Synthesis & Purification Protocol
For researchers needing to generate this standard in situ or purify it for mass spectrometry calibration, the following acid-hydrolysis protocol is the industry standard.
Reagents Required[10][11][12]
-
Substrate: Fosfomycin Disodium Salt (Commercial grade).
-
Catalyst: 0.5 M Hydrochloric Acid (HCl) or Dowex 50WX8 (H+ form) resin.
-
Solvent: Deionized Water (Milli-Q).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of Fosfomycin Disodium in 10 mL of water.
-
Acidification:
-
Method A (Solution): Add HCl dropwise until pH reaches 2.0.
-
Method B (Resin - Preferred): Pass the solution through a column of Dowex 50WX8 (H+ form). This converts the salt to the free acid and catalyzes ring opening.
-
-
Hydrolysis: Heat the acidic solution to 60°C for 4 hours .
-
Note: Do not exceed 80°C to prevent potential C-P bond cleavage (though the C-P bond is generally robust).
-
-
Monitoring: Monitor reaction progress via
NMR.-
Start: Signal at
ppm (Epoxide). -
End: Signal shifts to
ppm (Diol).
-
-
Isolation: Lyophilize the aqueous solution. The product will remain as a viscous, colorless oil or hygroscopic solid.
Part 4: Analytical Characterization
When validating this compound in biological matrices (plasma, urine, or culture media), use the following transitions and spectral features.
Mass Spectrometry (LC-MS/MS)
The mass shift of +18 Da relative to Fosfomycin is the diagnostic signature.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion
: 155.0. -
Key Fragment Ions:
-
79 (
): Characteristic phosphonate fragment. -
63 (
). -
137 (
): Loss of water from the diol.
-
79 (
Nuclear Magnetic Resonance (NMR)
-
NMR: A single peak, typically downfield from Fosfomycin.
-
Fosfomycin:
ppm. -
1,2-Dihydroxypropylphosphonic acid:
ppm (pH dependent).
-
-
NMR (D2O):
-
The epoxide protons of Fosfomycin (multiplets at 2.8-3.3 ppm) disappear.
-
New signals appear for the methine protons attached to hydroxyl groups (
ppm).
-
Analytical Workflow Diagram
Figure 2: LC-MS/MS Workflow. Standardized detection path for quantifying the diol metabolite using HILIC chromatography and Negative ESI.
References
-
PubChem. (2024).[2] [R-(R,R)]-(1,2-Dihydroxypropyl)phosphonic Acid (Compound).[2][1][3][4][5] National Library of Medicine.[2] [Link]
-
Fillgrove, K. L., et al. (2003). Structure and Mechanism of the Fosfomycin Resistance Enzyme FosX from Listeria monocytogenes. Biochemistry.[2] [Link]
- European Pharmacopoeia (Ph. Eur.).Fosfomycin Sodium Monograph: Impurity A. EDQM. (Requires Subscription/Login for full text).
-
Rigsby, R. E., et al. (2005). FosB, a Cysteine-Dependent Fosfomycin Resistance Epoxide Hydrolase. Journal of Bacteriology. [Link]
-
Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance.[1][9][10] Clinical Microbiology Reviews. [Link]
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]
- 2. ((1R,2R)-1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 9543358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [cymitquimica.com]
- 4. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [lgcstandards.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
An In-Depth Technical Guide to the Stability of 1,2-Dihydroxypropylphosphonic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,2-Dihydroxypropylphosphonic acid (DHPP), a key hydrolysis product of the antibiotic fosfomycin, presents unique challenges and opportunities in pharmaceutical development and other industrial applications due to its inherent chemical characteristics. Understanding its stability in solution is paramount for ensuring product efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive overview of the stability of DHPP in aqueous environments. We will explore its degradation pathways, present robust analytical methodologies for stability assessment, and discuss formulation strategies to enhance its longevity in solution. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with and formulate products containing 1,2-dihydroxypropylphosphonic acid.
Introduction: The Significance of 1,2-Dihydroxypropylphosphonic Acid Stability
1,2-Dihydroxypropylphosphonic acid (DHPP), often encountered as a metabolite or degradation product of the broad-spectrum antibiotic fosfomycin, is a molecule of significant interest in its own right. Its structural analogy to glycerol-3-phosphate allows it to interact with various biological systems. Beyond its pharmaceutical relevance, the phosphonic acid moiety imparts properties that are valuable in industrial applications, such as scale and corrosion inhibition.
The stability of DHPP in solution is a critical parameter that dictates its utility and reliability. For pharmaceutical formulations, degradation can lead to a loss of potency and the formation of potentially harmful impurities. In industrial settings, a decline in the concentration of the active phosphonate can compromise operational efficiency. Therefore, a thorough understanding of the factors influencing DHPP's stability is not merely an academic exercise but a fundamental requirement for its successful application. This guide will delve into the chemical principles governing its stability and provide practical, field-proven insights for its handling and formulation.
The Chemistry of 1,2-Dihydroxypropylphosphonic Acid and Its Potential Degradation Pathways
The structure of 1,2-dihydroxypropylphosphonic acid, characterized by a stable carbon-phosphorus (C-P) bond and two hydroxyl groups, dictates its chemical behavior in solution. The C-P bond is notably resistant to chemical and enzymatic cleavage, a feature that distinguishes phosphonates from their phosphate ester counterparts. However, the molecule is not inert, and its stability can be compromised under various conditions.
Chemical Structure
Caption: Chemical structure of 1,2-dihydroxypropylphosphonic acid.
Potential Degradation Pathways
Based on the functional groups present in DHPP and the known reactivity of phosphonates, several degradation pathways can be postulated:
-
Oxidation: The secondary and primary hydroxyl groups are susceptible to oxidation, which could lead to the formation of ketophosphonates or carboxaldehydes, respectively. Strong oxidizing agents or exposure to light and oxygen could initiate these reactions.
-
Dehydration: Under acidic conditions and elevated temperatures, the vicinal diols could undergo dehydration to form an enol, which would then tautomerize to a ketone.
-
Complexation and Precipitation: Phosphonates are effective chelating agents for di- and trivalent metal ions.[1] The presence of metal ions in solution can lead to the formation of insoluble complexes, effectively reducing the concentration of free DHPP.
-
Phosphonate Ester Hydrolysis (if applicable): While DHPP itself is a phosphonic acid, any esterified derivatives would be susceptible to hydrolysis under both acidic and basic conditions, cleaving the P-O-C bond to yield the phosphonic acid.[1]
Caption: Potential degradation pathways of DHPP in solution.
Analytical Methodologies for Stability Assessment
A robust stability-indicating analytical method is the cornerstone of any formulation development program. For DHPP, a combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse technique for quantifying small molecules. As DHPP lacks a strong chromophore, direct UV detection can be challenging. Derivatization or the use of specialized detectors is often necessary. However, for routine analysis, a method targeting the low UV wavelength region can be developed.
Experimental Protocol: HPLC-UV Analysis of DHPP
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the highly polar DHPP. A C18 column can also be used with a highly aqueous mobile phase.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of DHPP in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the test solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples and quantify the DHPP peak based on the calibration curve.
Causality behind Experimental Choices:
-
The choice of a HILIC column is crucial for retaining the highly polar DHPP, which would otherwise elute in the void volume of a traditional reversed-phase column.
-
The acidic mobile phase ensures that the phosphonic acid group is fully protonated, leading to consistent retention and peak shape.
-
Detection at a low wavelength (210 nm) is necessary due to the lack of a significant chromophore in the DHPP molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for identifying and quantifying DHPP and its degradation products at low concentrations.
Experimental Protocol: LC-MS/MS Analysis of DHPP
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separations.
-
MS System: A triple quadrupole mass spectrometer for sensitive and specific detection using multiple reaction monitoring (MRM).
-
Column: A HILIC or mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a volatile modifier like formic acid or ammonium formate to aid in ionization.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically preferred for phosphonic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for DHPP and its potential degradation products should be determined by infusing a standard solution.
-
Data Analysis: Quantify DHPP and its degradation products using the area under the curve of their respective MRM transitions.
Self-Validating System: The use of multiple MRM transitions for each analyte provides a high degree of confidence in its identification and quantification, creating a self-validating system.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for the quantitative analysis of phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atom and can be used to monitor the degradation of DHPP and the formation of phosphorus-containing degradation products in real-time.[2]
Experimental Protocol: ³¹P NMR Analysis of DHPP Stability
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve a known concentration of DHPP in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., methylphosphonic acid).
-
Acquisition Parameters: Acquire a one-dimensional ³¹P spectrum with appropriate relaxation delays to ensure accurate quantification. Proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Integrate the signals corresponding to DHPP and the internal standard. The concentration of DHPP can be calculated relative to the known concentration of the internal standard.
-
Stability Monitoring: Acquire spectra at different time points under the desired stress conditions (e.g., varying pH, temperature) to monitor the decrease in the DHPP signal and the appearance of new signals from degradation products.
Caption: Experimental workflow for a comprehensive DHPP stability study.
Factors Influencing the Stability of 1,2-Dihydroxypropylphosphonic Acid in Solution
The stability of DHPP in an aqueous environment is a multifactorial issue. Understanding the impact of each factor is crucial for developing stable formulations.
Effect of pH
The pH of the solution is a critical determinant of DHPP stability. While the C-P bond is generally stable, extreme pH values, especially when combined with elevated temperatures, can promote degradation reactions such as dehydration. Phosphonate esters, if present as impurities or derivatives, are susceptible to hydrolysis under both acidic and basic conditions.[1]
Effect of Temperature
As with most chemical reactions, the rate of DHPP degradation is expected to increase with temperature. Thermal stress can provide the activation energy required for degradation pathways like dehydration and oxidation to occur. Therefore, storage at controlled, and preferably refrigerated, temperatures is recommended for solutions of DHPP.
Influence of Buffers and Metal Ions
The choice of buffer can significantly impact the stability of DHPP. Some buffer components can interact with DHPP or catalyze its degradation. Furthermore, the presence of metal ions can lead to the formation of insoluble DHPP-metal complexes, effectively reducing its concentration in the solution.[1] It is advisable to use buffers with low metal-binding constants and to control the levels of metal ion impurities in the formulation.
Table 1: Summary of Factors Affecting DHPP Stability and Recommended Mitigation Strategies
| Factor | Potential Impact on DHPP Stability | Recommended Mitigation Strategy |
| pH | Degradation at extreme pH values (acidic or basic). | Maintain pH within a stable range, typically near neutral, as determined by stability studies. |
| Temperature | Increased degradation rate at elevated temperatures. | Store solutions at controlled room temperature or under refrigeration. Avoid exposure to high temperatures. |
| Light | Photodegradation, especially in the presence of photosensitizers. | Protect solutions from light by using amber vials or other light-blocking containers. |
| Oxygen | Oxidative degradation of the diol moiety. | Purge solutions with an inert gas (e.g., nitrogen or argon) and use sealed containers. Consider the addition of antioxidants. |
| Metal Ions | Formation of insoluble complexes and potential catalysis of degradation. | Use high-purity water and excipients with low metal content. Consider the use of a chelating agent if metal ion contamination is unavoidable. |
| Buffer System | Catalysis of degradation or interaction with DHPP. | Select a buffer system that is shown to be compatible with DHPP through stability studies. |
Formulation Strategies to Enhance the Stability of 1,2-Dihydroxypropylphosphonic Acid
Based on the understanding of DHPP's degradation pathways, several formulation strategies can be employed to enhance its stability in solution.
pH Control
Maintaining the pH of the formulation within a range where DHPP exhibits maximum stability is the most fundamental approach. This typically involves the use of a suitable buffer system. The optimal pH range should be determined empirically through a comprehensive pH-rate profile study.
Use of Antioxidants
To mitigate oxidative degradation, the inclusion of antioxidants can be beneficial. Water-soluble antioxidants such as ascorbic acid or sodium metabisulfite can be considered. The choice and concentration of the antioxidant should be optimized to ensure compatibility and efficacy.
Protection from Light
For photosensitive formulations, protection from light is essential. This can be achieved by using amber glass vials or other opaque packaging materials.
Lyophilization
Lyophilization, or freeze-drying, is a highly effective method for improving the long-term stability of labile molecules in the solid state.[3] By removing water, lyophilization can prevent hydrolytic degradation and reduce molecular mobility, thereby slowing down other degradation pathways. The lyophilized product can then be reconstituted with a suitable diluent just before use.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby encapsulating and protecting them from the surrounding environment.[4] This can enhance the stability of the guest molecule by shielding it from hydrolysis, oxidation, and photodegradation. The suitability of a particular cyclodextrin and the stoichiometry of the complex would need to be determined experimentally.
Conclusion
The stability of 1,2-dihydroxypropylphosphonic acid in solution is a complex interplay of various factors including pH, temperature, light, oxygen, and the presence of other chemical species. A thorough understanding of its potential degradation pathways is essential for developing robust and reliable formulations. This guide has provided a comprehensive overview of these factors, along with detailed protocols for analytical methods to assess stability. By implementing the formulation strategies discussed, researchers and drug development professionals can significantly enhance the stability of DHPP, ensuring the quality, efficacy, and safety of their products. A systematic and data-driven approach to stability testing, as outlined in this guide, will ultimately lead to more successful and commercially viable applications of this versatile molecule.
References
-
PubChem. (1,2-Dihydroxypropyl)phosphonic acid. National Center for Biotechnology Information. [Link]
- Zehnder II, Jett DA, Platoff Jr. GE, Yeung DT, Brewer BN. Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Analytical & Pharmaceutical Research. 2016;3(5):00079.
-
Wikipedia. Phosphonate. [Link]
- Watanabe E, Tamura N, Fujisawa S, Saito T, Habu N, Isogai A. Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Carbohydr Polym. 2013;97(2):413-420.
- Gore S, et al. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals (Basel). 2022;15(12):1489.
- Nowak, P. M., et al. "Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection." Molecules 26.11 (2021): 3348.
- Al-Shabib, N. A., et al. "A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride." Journal of Analytical Science and Technology 13.1 (2022): 1-10.
- Hasan, M., et al. "Degradation of diisopropyl methylphosphonate in aqueous solutions by ultrasonic irradiation combined with oxidation process." Chemistry Journal of Moldova 18.2 (2023): 28-34.
- Wang, L., et al. "Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria." Water, Air, & Soil Pollution 181.1-4 (2007): 243-251.
- Patel, M., et al. "The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes." Iranian Journal of Pharmaceutical Research: IJPR 14.Suppl (2015): 93.
-
Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals. [Link]
- Montchamp, J. L.
- Singh, S., et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol." Journal of pharmaceutical and biomedical analysis 88 (2014): 430-441.
- Lázaro, E., et al. "Metal–organic frameworks vs. buffers: case study of UiO-66 stability." RSC advances 9.42 (2019): 24266-24274.
- Ribeiro, L., et al. "Cyclodextrins and Their Derivatives as Drug Stability Modifiers." Pharmaceutics 15.8 (2023): 2041.
-
Sielc.com. HPLC Separation of Phosphorous and Phosphoric Acids. [Link]
- Gore, S. S., et al. "LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 10(2-s), 145-151.
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. [Link]
- Demkowicz, S., et al. "Green phosphonate chemistry–Does it exist?." Green Chemistry 24.2 (2022): 544-573.
- Allawi, M. H., et al. "DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION." Chemistry Journal of Moldova 18.2 (2023): 28-34.
- Nagypál, I., et al. "METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS." Pure and Applied Chemistry 59.12 (1987): 1727-1732.
- Chelme-Ayala, P., et al. "Kinetics and mechanism of the degradation of two pesticides in aqueous solutions by ozonation." Chemosphere 78.5 (2010): 557-562.
- Venkatesh, D. N. "Forced Degradation–A Review." Biomedical Journal of Scientific & Technical Research 47.3 (2022): 38381-38385.
-
Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Sielc.com. HPLC Separation of Phosphorous and Phosphoric Acids. [Link]
- Gore, S. S., et al. "LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 10(2-s), 145-151.
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. [Link]
- Demkowicz, S., et al. "Green phosphonate chemistry–Does it exist?." Green Chemistry 24.2 (2022): 544-573.
- Allawi, M. H., et al. "DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION." Chemistry Journal of Moldova 18.2 (2023): 28-34.
- Nagypál, I., et al. "METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS." Pure and Applied Chemistry 59.12 (1987): 1727-1732.
- Chelme-Ayala, P., et al. "Kinetics and mechanism of the degradation of two pesticides in aqueous solutions by ozonation." Chemosphere 78.5 (2010): 557-562.
- Venkatesh, D. N. "Forced Degradation–A Review." Biomedical Journal of Scientific & Technical Research 47.3 (2022): 38381-38385.
-
Waters Corporation. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
Sources
- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1,2-Dihydroxypropylphosphonic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Unique Phosphate Analog
1,2-Dihydroxypropylphosphonic acid (DHPP), a structural analog of glycerol-3-phosphate, presents a compelling case for its application in metabolic research and drug discovery. Primarily recognized as the hydrolyzed, inactive form of the antibiotic fosfomycin, DHPP's intrinsic chemical properties—specifically the stable carbon-phosphorus (C-P) bond—position it as a powerful tool for investigating phosphate-binding enzymes.[1][2] Unlike phosphate esters, which are susceptible to enzymatic cleavage, the C-P bond in phosphonates offers significant resistance to hydrolysis, making them excellent mimics of natural phosphate substrates to probe and inhibit enzyme activity.[1][2]
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing 1,2-dihydroxypropylphosphonic acid as a potential inhibitor of key metabolic enzymes, with a particular focus on glycerol-3-phosphate dehydrogenase (G3PDH). While DHPP is a known metabolite, its application as a targeted enzyme inhibitor is an emerging area of investigation. These notes are intended to provide researchers with the foundational knowledge and practical methodologies to explore this potential.
Physicochemical Properties of 1,2-Dihydroxypropylphosphonic Acid
A thorough understanding of the physicochemical properties of DHPP is crucial for its effective use in experimental settings. The following table summarizes key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₉O₅P | [3] |
| Molecular Weight | 156.07 g/mol | [3] |
| IUPAC Name | (1,2-dihydroxypropyl)phosphonic acid | [3] |
| CAS Number | 84954-80-3 | [3] |
| XLogP3 | -2.4 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Solubility | The barium salts of the D- and L-isomers are readily soluble in cold water, with lower solubility in hot water. Insoluble in common organic solvents. | [1] |
Core Application: Probing the Glycerol-3-Phosphate Dehydrogenase Pathway
Glycerol-3-phosphate dehydrogenase (G3PDH) is a pivotal enzyme at the crossroads of glycolysis and lipid metabolism.[4] It facilitates the reversible conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), a key precursor for the synthesis of glycerolipids. The mitochondrial G3PDH is also a crucial component of the glycerol-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[5][6][7]
Given that 1,2-dihydroxypropylphosphonic acid is a structural analog of glycerol-3-phosphate, it is hypothesized to act as a competitive inhibitor of G3PDH. By mimicking the substrate, DHPP may bind to the active site of the enzyme, thereby blocking the entry of the natural substrate and inhibiting its catalytic activity. This inhibitory action can be leveraged to study the downstream effects of G3PDH inhibition in various cellular and biochemical contexts.
Proposed Mechanism of Competitive Inhibition
The rationale for investigating DHPP as a G3PDH inhibitor is based on the principle of competitive inhibition, where the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme.
Figure 1: Proposed mechanism of competitive inhibition of G3PDH by 1,2-dihydroxypropylphosphonic acid.
Experimental Protocols
The following protocols are designed to enable researchers to investigate the inhibitory effects of 1,2-dihydroxypropylphosphonic acid on glycerol-3-phosphate dehydrogenase activity. These protocols are based on established methods for assaying G3PDH activity and have been adapted for inhibitor screening.[8]
Protocol 1: In Vitro G3PDH Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory potential of DHPP on purified G3PDH or G3PDH in cell/tissue lysates. The assay measures the reduction of a probe that results in a colored product with absorbance at 450 nm.
Materials:
-
Glycerol-3-Phosphate Dehydrogenase (purified enzyme or cell/tissue lysate)
-
1,2-Dihydroxypropylphosphonic Acid (DHPP)
-
G3PDH Assay Buffer (e.g., 27 mL, as supplied in commercial kits)[8]
-
G3PDH Substrate (e.g., lyophilized, to be reconstituted)[8]
-
G3PDH Probe (e.g., lyophilized, to be reconstituted)[8]
-
NADH Standard (for standard curve)[8]
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Ultrapure water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHPP in ultrapure water or an appropriate buffer. The final concentration will need to be determined empirically, but a starting range of 1 µM to 10 mM is recommended for initial screening.
-
Reconstitute G3PDH substrate, probe, and NADH standard according to the manufacturer's instructions (e.g., with G3PDH Assay Buffer or water).[8]
-
Prepare serial dilutions of the NADH standard to generate a standard curve.
-
-
Sample Preparation:
-
For cell or tissue lysates, homogenize the sample in ice-cold G3PDH Assay Buffer and centrifuge to remove debris.[8] The supernatant will be used for the assay.
-
Determine the protein concentration of the lysate to normalize G3PDH activity.
-
-
Assay Protocol:
-
To a 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of sample (lysate or purified enzyme) + varying concentrations of DHPP.
-
Positive Control: 50 µL of sample without DHPP.
-
Negative Control (No Enzyme): 50 µL of Assay Buffer.
-
Vehicle Control: 50 µL of sample + the same volume of DHPP solvent.
-
-
Adjust the volume in all wells to be equal with G3PDH Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a master mix containing G3PDH Assay Buffer, G3PDH Substrate, and G3PDH Probe according to the manufacturer's protocol.
-
Add the master mix to each well to initiate the reaction.
-
Immediately measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of DHPP using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the log of the DHPP concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and DHPP and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Figure 2: Workflow for the in vitro G3PDH inhibition assay.
Protocol 2: Investigating the Effects of DHPP on Cellular Respiration
This protocol provides a framework for assessing the impact of DHPP on cellular respiration in cultured cells, which can be an indirect measure of its effect on the glycerol-phosphate shuttle.
Materials:
-
Adherent or suspension cells of interest
-
1,2-Dihydroxypropylphosphonic Acid (DHPP)
-
Cell culture medium
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Appropriate metabolic inhibitors for assay controls (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture plate at an optimal density.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of DHPP for a predetermined amount of time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Seahorse XF Assay:
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) throughout the assay.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between DHPP-treated and control cells. A significant decrease in basal and maximal respiration may suggest an impairment of the glycerol-phosphate shuttle.
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: The inclusion of untreated samples (positive control) and samples without the enzyme (negative control) ensures that the observed effects are due to the inhibitor and not other factors.
-
Dose-Response Analysis: Determining the IC₅₀ value from a dose-response curve provides a quantitative measure of the inhibitor's potency.
-
Kinetic Analysis: Performing kinetic studies with varying substrate and inhibitor concentrations allows for the determination of the mechanism of inhibition, adding another layer of validation.
-
Cell-Based Assays: Correlating the in vitro enzyme inhibition data with effects on cellular metabolism, such as changes in oxygen consumption, provides physiological relevance to the findings.
Conclusion and Future Directions
1,2-Dihydroxypropylphosphonic acid holds promise as a research tool for dissecting the roles of G3PDH and other phosphate-binding enzymes in metabolic pathways. Its stability as a phosphate analog makes it an ideal candidate for a competitive inhibitor. The protocols outlined in this guide provide a starting point for researchers to explore these potential applications. Future research could focus on synthesizing and testing derivatives of DHPP to improve potency and selectivity, as well as exploring its effects in various disease models where G3PDH activity is implicated, such as diabetes and obesity.
References
-
Cai, J., Pietzsch, M., Theobald, U., & Rizzi, M. (1996). Fast purification and kinetic studies of the glycerol-3-phosphate dehydrogenase from the yeast Saccharomyces cerevisiae. Journal of Biotechnology, 49(1-3), 19–27. [Link]
-
Falagas, M. E., Vouloumanou, E. K., Samonis, G., & Vardakas, K. Z. (2016). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 5(2), 22. [Link]
-
Kahan, F. M., Kahan, J. S., Cassidy, P. J., & Kropp, H. (1974). The mechanism of action of fosfomycin (phosphonomycin). Annals of the New York Academy of Sciences, 235, 364–386. [Link]
-
Mauger, J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 24(3), 6-15. [Link]
-
Orr, A. L., Ashok, D., Sarantos, M. R., Ng, R., Shi, T., Gerencser, A. A., ... & Brand, M. D. (2014). Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. PloS one, 9(2), e89938. [Link]
-
PubChem. (1,2-Dihydroxypropyl)phosphonic acid. [Link]
-
ResearchGate. (PDF) The Fosfomycin Degradation by Hydrolysis Acidification-Biological Contact Oxidation and Microbial Community Analysis. [Link]
-
ResearchGate. (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. [Link]
-
Silver, L. L. (2017). Fosfomycin: Mechanism and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025262. [Link]
-
Wood, T. N., & Johnson, K. A. (2009). Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction. Biochemistry, 48(38), 9036–9045. [Link]
-
YouTube. Glycerol 3 Phosphate Shuttle. [Link]
-
YouTube. Glycerol-Phosphate Shuttle | NADH, Electron Transport Chain and ATP Yield. [Link]
-
PNAS. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. [Link]
-
MDPI. Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. [Link]
-
NIH. Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study. [Link]
-
NIH. Small Molecule Inhibitors of the Fosfomycin Resistance Enzyme FosM from Mycobacterium abscessus. [Link]
-
NIH. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. [Link]
-
NIH. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. [Link]
-
YouTube. Glycerol 3-Phosphate Shuttle. [Link]
-
YouTube. Glycerol 3 Phosphate Shuttle. [Link]
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fast purification and kinetic studies of the glycerol-3-phosphate dehydrogenase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. content.abcam.com [content.abcam.com]
Application Note: HPLC Analysis of 1,2-Dihydroxypropylphosphonic Acid (Fosfomycin Impurity A)
The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the development and quality control of Fosfomycin and its related phosphonate derivatives.
Executive Summary & Analytical Challenge
1,2-dihydroxypropylphosphonic acid is the primary hydrolysis degradation product of the antibiotic Fosfomycin. Structurally, it is a small, highly polar, organic phosphonic acid lacking a UV-active chromophore.
The Analytical Trilemma:
-
Retention: Its extreme polarity (logP < -2) causes it to elute in the void volume of standard C18 (Reversed-Phase) columns.
-
Detection: The lack of conjugated
-systems renders standard UV detection (254 nm) useless. Low-UV detection (190-200 nm) is possible but suffers from poor sensitivity and high solvent background noise. -
Stability: The compendial methods (EP/USP) utilize Aminopropyl (
) columns with Refractive Index (RID) detection. These methods are notoriously unstable, prone to column "bleeding," and exhibit long equilibration times.[1]
This guide presents three distinct protocols:
-
Protocol A (Modern Standard): HILIC separation with Charged Aerosol Detection (CAD) or LC-MS.
-
Protocol B (Optimized Legacy): Robust Ion-Exchange/HILIC hybrid using RID (an optimized version of the pharmacopeial method).
-
Protocol C (Specialized): Mixed-Mode Chromatography for difficult matrices.
Analytical Decision Framework
The choice of method depends heavily on available instrumentation and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on instrumentation and regulatory needs.
Protocol A: HILIC-CAD (The Modern Standard)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar phosphonates. It retains the analyte by partitioning it into a water-enriched layer on the stationary phase surface.[2][3] Coupled with Charged Aerosol Detection (CAD), this method offers near-universal detection with sensitivity far superior to RID.
Instrument Configuration
-
System: UHPLC or HPLC capable of binary gradient.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[4][5][6]
-
Note: If using ELSD, set drift tube temperature to 40-50°C to minimize noise.
-
-
Mobile Phase Lines: Dedicated lines (flush with warm water to remove any phosphate residues if system was previously used for Protocol B).
Chromatographic Conditions
| Parameter | Specification |
| Column | Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC) |
| Dimensions | 150 x 2.1 mm, 3.5 µm or 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.0 adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 30°C |
| Injection Vol | 2 - 5 µL |
Gradient Table[2]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |
| 0.0 | 10 | 90 | Equilibration |
| 2.0 | 10 | 90 | Isocratic Hold |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 60 | 40 | Wash |
| 15.1 | 10 | 90 | Re-equilibration |
| 25.0 | 10 | 90 | End |
Scientific Insight: The 1,2-dihydroxypropylphosphonic acid is more polar than the parent Fosfomycin (which contains an epoxide ring). In HILIC mode, the impurity will elute after the main peak. This is advantageous for impurity profiling as the small impurity peak is not masked by the tail of the API peak.
Protocol B: Optimized Aminopropyl-RID (The QC Workhorse)
Rationale: This protocol is derived from the EP/USP monographs for Fosfomycin Tromethamine. While "standard," the traditional method suffers from amine-oxidation and baseline instability. This protocol includes critical "Stabilization Steps" often omitted in official monographs.
Instrument Configuration
-
System: Standard HPLC.
-
Detector: Refractive Index Detector (RID).
-
Critical: The optical unit must be thermostatted (typically 35°C or 40°C) to match the column temperature exactly.
-
Chromatographic Conditions
| Parameter | Specification |
| Column | Aminopropylsilyl silica (e.g., Zorbax NH2 or Carbohydrate Analysis column) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 10.89 g/L Potassium Dihydrogen Phosphate ( |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Must match RID cell temp) |
| Injection Vol | 10 µL |
| Run Time | 25 minutes |
Critical Stabilization Steps (The "Secret Sauce")
-
Passivation: New amino columns are highly reactive. Flush the column with Mobile Phase for at least 4 hours (or overnight) at a low flow rate (0.2 mL/min) before the first analysis to stabilize the baseline.
-
Oxidation Prevention: Amino groups oxidize to form Schiff bases, causing retention time shifts. Always use degassed mobile phase and keep the solvent bottle under a blanket of inert gas (Helium or Nitrogen) if possible.
-
Storage: Never store amino columns in water/buffer. Flush with 50:50 Water:Acetonitrile, then store in 100% Acetonitrile.
Protocol C: Mixed-Mode Chromatography (Problem Solver)
Rationale: For complex matrices (e.g., fermentation broth, plasma) where HILIC suffers from matrix interference and RID lacks sensitivity, Mixed-Mode chromatography (Anion Exchange + HILIC) provides superior selectivity.
Chromatographic Conditions
| Parameter | Specification |
| Column | SIELC Obelisc N (Mixed-Mode HILIC/Ion-Exchange) |
| Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Acetonitrile / 30% Water with 20 mM Ammonium Formate (pH 3.0) |
| Detection | ELSD or LC-MS (ESI Negative Mode) |
| Flow Rate | 1.0 mL/min |
Mechanism: The phosphonic acid group interacts via anion exchange, while the diol backbone interacts via HILIC mechanisms. This "orthogonal" selectivity often separates the impurity from sugars and inorganic salts present in the matrix.
System Suitability & Validation Criteria
Regardless of the protocol chosen, the following criteria confirm the method's validity.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 1.5 between Fosfomycin and Impurity A | Ensures accurate integration of the impurity. |
| Tailing Factor ( | 0.8 - 1.5 | Phosphonates interact with silanols; severe tailing indicates column aging or pH issues. |
| Precision (RSD) | < 5.0% (for Impurity at 0.5% level) | Higher RSD is acceptable for impurities near LOQ. |
| Signal-to-Noise | > 10 (at Limit of Quantitation) | Critical for RID/ELSD where baseline noise is higher. |
Troubleshooting Guide
Issue: "Ghost Peaks" or Baseline Drift (RID/CAD)
-
Cause: Mobile phase contamination or temperature fluctuation.
-
Solution:
-
RID: Insulate the column and inlet tubing. Ensure the waste line is not submerged in liquid (back-pressure fluctuation).
-
CAD: Use higher quality water (LC-MS grade). Impurities in "HPLC grade" salts often precipitate in the CAD nebulizer.
-
Issue: Retention Time Shifting (Amino Column)
-
Cause: Hydrolysis of the bonded phase or Schiff base formation.
-
Solution: The amino column is a "consumable" in this analysis. If retention drops by >10%, replace the column. Do not attempt to regenerate with strong acid/base (this strips the ligand).
Issue: Lack of Retention (HILIC)
-
Cause: "Phase Collapse" or insufficient organic content.
-
Solution: Ensure the sample diluent contains at least 50% organic solvent (Acetonitrile). Injecting a purely aqueous sample into a HILIC column disrupts the water layer, causing peak distortion and breakthrough.
References
-
European Pharmacopoeia (Ph. Eur.) . Fosfomycin Trometamol Monograph 1424. 10th Edition. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Fosfomycin Tromethamine Monograph. USP-NF 2023. Rockville, MD: USP Convention.
-
Vertex Pharmaceuticals . Method for the detection and quantification of fosfomycin, impurities and degradation products thereof. Patent WO2020193498A1. 2020.
-
Thermo Fisher Scientific . Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 72894.
-
SIELC Technologies . HPLC Separation of Phosphorous and Phosphoric Acids on Obelisc N. Application Note.
Sources
Application Notes & Protocols: The Role of Phosphonates in Elucidating and Overcoming Antibiotic Resistance
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens represents a critical global health challenge. In the quest for novel antimicrobial strategies, phosphonate-containing molecules have emerged as invaluable tools for both studying mechanisms of resistance and acting as potent inhibitors of essential bacterial pathways. This guide provides an in-depth exploration of two key phosphonates, 1,2-dihydroxypropylphosphonic acid and fosmidomycin, to illustrate their distinct yet significant roles in the field of antibiotic resistance.
We will first delve into the role of 1,2-dihydroxypropylphosphonic acid as a crucial metabolite in the context of resistance to the widely used antibiotic, fosfomycin. Subsequently, we will broaden our scope to examine fosmidomycin, a phosphonate antibiotic that targets the non-mevalonate pathway of isoprenoid biosynthesis—a pathway absent in humans, making it an attractive target for novel antimicrobial development.[1][2][3] This comprehensive guide will provide not only the theoretical underpinnings but also detailed, field-proven protocols for researchers and drug development professionals.
Part 1: 1,2-Dihydroxypropylphosphonic Acid and its Significance in Fosfomycin Resistance
Fosfomycin is a broad-spectrum antibiotic that exerts its bactericidal activity by inhibiting the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.[4] Resistance to fosfomycin can arise through various mechanisms, one of which involves the enzymatic inactivation of the antibiotic. This is where 1,2-dihydroxypropylphosphonic acid becomes a key molecule of interest.
Mechanism of Inactivation
The primary mechanism of enzymatic inactivation of fosfomycin involves the hydrolysis of its reactive epoxide ring, converting it to the inactive 1,2-dihydroxypropylphosphonic acid.[4] This reaction is catalyzed by specific enzymes, such as FosA, FosB, and FosX, which are found in a variety of pathogenic bacteria.[4] The presence of these enzymes renders the bacteria resistant to the effects of fosfomycin.
-
FosA: A metalloenzyme that utilizes a metal cofactor (e.g., Mn²⁺ or K⁺) and glutathione (GSH) as a cofactor to open the epoxide ring.
-
FosB: A thiol-S-transferase that uses L-cysteine as a cofactor.
-
FosX: A hydrolase that uses a metal cofactor (e.g., Mn²⁺) to catalyze the addition of water across the epoxide ring.[4]
The product of these enzymatic reactions is 1,2-dihydroxypropylphosphonic acid, a molecule that no longer possesses the structural features required to inhibit MurA.[4][5][6] Therefore, the detection and quantification of this metabolite can serve as a direct indicator of enzymatic resistance to fosfomycin.
Investigating Fosfomycin Resistance
Studying the role of 1,2-dihydroxypropylphosphonic acid in fosfomycin resistance involves a combination of microbiological, biochemical, and analytical techniques.
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of fosfomycin against a bacterial isolate, a fundamental step in assessing its susceptibility or resistance.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (MHB) or agar (MHA)
-
Fosfomycin powder
-
Glucose-6-phosphate (G6P)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure (Broth Microdilution):
-
Prepare Fosfomycin Stock Solution: Dissolve fosfomycin powder in sterile distilled water to a concentration of 1024 µg/mL. Filter-sterilize the solution.
-
Prepare Media: Prepare MHB supplemented with 25 µg/mL of G6P. The addition of G6P is crucial as it induces the expression of the transporters required for fosfomycin uptake in many bacteria.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the fosfomycin stock solution in the G6P-supplemented MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices:
-
Glucose-6-Phosphate (G6P): Fosfomycin enters the bacterial cell via two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). The expression of these transporters is often induced by their respective substrates. G6P is used in vitro to ensure the expression of UhpT, allowing for accurate assessment of fosfomycin susceptibility.
-
Broth Microdilution: This method is a standardized and quantitative way to determine the MIC, providing a precise measure of the antibiotic's potency against a specific isolate.
This protocol describes a method to assess the enzymatic inactivation of fosfomycin by bacterial cell lysates.
Materials:
-
Bacterial cell culture expressing a putative fosfomycin-modifying enzyme
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Sonicator or other cell disruption equipment
-
Fosfomycin solution
-
Cofactors (e.g., GSH, L-cysteine, MnCl₂, depending on the enzyme)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysate Preparation: Harvest bacterial cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication on ice. Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate, fosfomycin solution, and the appropriate cofactors. Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of 1,2-dihydroxypropylphosphonic acid.
Causality Behind Experimental Choices:
-
Cell Lysate: Using a cell lysate allows for the direct assessment of enzymatic activity without the complexities of cellular transport.
-
Cofactors: The inclusion of specific cofactors is essential for the activity of different classes of fosfomycin-modifying enzymes.
-
HPLC/LC-MS: These analytical techniques provide the sensitivity and specificity required to separate and quantify the parent drug (fosfomycin) and its metabolite (1,2-dihydroxypropylphosphonic acid).
Part 2: Fosmidomycin and the Non-Mevalonate Pathway as a Novel Antibiotic Target
While 1,2-dihydroxypropylphosphonic acid is a marker of resistance, other phosphonates, like fosmidomycin, are being actively investigated as novel antibiotics. Fosmidomycin targets the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, for isoprenoid biosynthesis.[7][8][9] This pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis and Plasmodium falciparum (the causative agent of malaria), but is absent in humans, making it an ideal target for selective toxicity.[1][2][10]
The MEP Pathway and its Inhibition by Fosmidomycin
The MEP pathway synthesizes the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[10] Fosmidomycin specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the second committed step in this pathway.[1][7][11] By blocking DXR, fosmidomycin prevents the formation of downstream isoprenoids that are vital for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification.
Diagram: The Methylerythritol Phosphate (MEP) Pathway and the Site of Fosmidomycin Inhibition
Caption: The MEP pathway and the inhibitory action of Fosmidomycin on the DXR enzyme.
Studying the Activity of DXR Inhibitors
The evaluation of compounds targeting the MEP pathway, such as fosmidomycin and its analogs, requires a combination of enzymatic and whole-cell assays.
This protocol describes a spectrophotometric assay to measure the inhibition of recombinant DXR enzyme activity.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 25 mM MgCl₂)
-
Test compounds (e.g., fosmidomycin)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, DXR enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding DXP and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DXR activity.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme allows for the direct assessment of the inhibitor's effect on the target without confounding factors from other cellular components.
-
Spectrophotometric Detection: Monitoring the consumption of NADPH at 340 nm provides a continuous and reliable method to measure enzyme kinetics.
This assay is used to confirm that the antibacterial activity of a compound is due to the inhibition of the MEP pathway.
Materials:
-
Bacterial strain of interest
-
Minimal essential medium (MEM)
-
Test compound
-
Isopentenyl pyrophosphate (IPP)
-
96-well microtiter plates
Procedure:
-
Prepare Media: Prepare two sets of MEM: one with and one without supplementation of a high concentration of IPP.
-
Serial Dilutions: In separate 96-well plates for each media condition, perform serial dilutions of the test compound.
-
Inoculation: Inoculate the plates with the bacterial strain.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Growth Assessment: Measure bacterial growth (e.g., by optical density at 600 nm).
-
Analysis: If the antibacterial activity of the test compound is reversed or significantly reduced in the presence of IPP, it confirms that the compound targets the MEP pathway upstream of IPP synthesis.[12]
Causality Behind Experimental Choices:
-
Exogenous IPP: By providing the essential downstream product of the MEP pathway, this assay can rescue bacteria from inhibitors that target enzymes upstream of IPP formation. This provides strong evidence for the compound's mechanism of action.
Diagram: Workflow for Confirming MEP Pathway Inhibition
Caption: A logical workflow for validating inhibitors of the MEP pathway.
Part 3: Synergistic Applications and Future Directions
An emerging strategy to combat antibiotic resistance is the use of combination therapies. Fosmidomycin and its analogs have shown synergistic effects when combined with other antibiotics. For example, fosmidomycin has been shown to potentiate the effects of colistin against Burkholderia multivorans by reducing the production of hopanoids, which contribute to membrane stability and polymyxin resistance.[13]
Protocol 5: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.
Materials:
-
Two antimicrobial agents (e.g., fosmidomycin and colistin)
-
Bacterial strain of interest
-
96-well microtiter plates
-
Appropriate broth medium
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, create a two-dimensional array of drug concentrations. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.
-
Inoculation: Inoculate the plate with the bacterial strain at a standardized concentration.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Causality Behind Experimental Choices:
-
Checkerboard Design: This systematic approach allows for the testing of a wide range of concentration combinations, providing a comprehensive view of the interaction between the two drugs.
-
FIC Index: The FIC index is a standardized and widely accepted metric for quantifying the degree of interaction between two antimicrobial agents.
Conclusion
The study of phosphonate-containing molecules like 1,2-dihydroxypropylphosphonic acid and fosmidomycin offers profound insights into the mechanisms of antibiotic resistance and provides promising avenues for the development of novel therapeutics. By understanding the enzymatic processes that lead to the formation of 1,2-dihydroxypropylphosphonic acid, researchers can devise strategies to counteract fosfomycin resistance. Furthermore, the exploration of the MEP pathway as a drug target, exemplified by the action of fosmidomycin, represents a significant step forward in the fight against multidrug-resistant pathogens. The protocols and conceptual frameworks presented in this guide are intended to empower researchers and drug development professionals to advance our understanding and application of phosphonates in the critical field of antibiotic resistance.
References
-
PubMed Central. Fosmidomycin, an inhibitor of isoprenoid synthesis, induces persistence in Chlamydia by inhibiting peptidoglycan assembly. (2019-10-17). [Link]
-
Wikipedia. Carotenoid. [Link]
-
PubMed Central. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria. [Link]
-
Taylor & Francis Online. Fosmidomycin – Knowledge and References. [Link]
-
PubMed. Resistance to the antimicrobial agent fosmidomycin and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr). [Link]
-
PubMed Central. Antibiotic fosmidomycin protects bacteria from cell wall perturbations by antagonizing oxidative damage-mediated cell lysis. [Link]
-
ACS Omega. Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria. [Link]
-
PubMed. Fosmidomycin decreases membrane hopanoids and potentiates the effects of colistin on Burkholderia multivorans clinical isolates. [Link]
-
PubMed. [2-C-Methylerythritol phosphate pathway of isoprenoid biosynthesis as a target in identifying of new antibiotics, herbicides, and immunomodulators (Review)]. [Link]
-
ResearchGate. Clinical studies on fosfomycin for the treatment of multidrug-resistant Enterobacteriaceae infections. [Link]
-
PubMed Central. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies. [Link]
-
Royal Society of Chemistry. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs. [Link]
-
MDPI. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities. [Link]
-
PubChem. (1,2-Dihydroxypropyl)phosphonic acid. [Link]
-
Portland Press. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase as target for anti Toxoplasma gondii agents: crystal structure, biochemical characterization and biological evaluation of inhibitors. [Link]
-
YouTube. Emerging colistin and fosfomycin resistance in CREs - video abstract ID 136777. (2017-07-31). [Link]
-
NIH. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation. [Link]
-
Grantome. The methylerythritol phosphate pathway and its significance as a novel drug target. [Link]
-
PubMed Central. Isoprenoid biosynthesis as a target for antibacterial and antiparasitic drugs: phosphonohydroxamic acids as inhibitors of deoxyxylulose phosphate reducto-isomerase. [Link]
-
PubMed Central. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr). [Link]
-
ASM Journals. The Nonmevalonate Pathway of Isoprenoid Biosynthesis Supports Anaerobic Growth of Listeria monocytogenes. [Link]
-
ACS Publications. Characterization and Inhibition of 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase: A Promising Drug Target in Acinetobacter baumannii and Klebsiella pneumoniae. [Link]
-
PubMed Central. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa. [Link]
-
Grantome. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials. [Link]
-
PubMed. 1-Deoxy-D-xylulose 5-phosphate reductoisomerase: an overview. [Link]
-
ResearchGate. Immuno‐antibiotics inhibit the non‐mevalonate or methyl‐D‐erythritol... [Link]
-
ResearchGate. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme. [Link]
-
Indian Journal of Microbiology Research. Deciphering fosfomycin's antimicrobial action: comparative evaluation of susceptibility testing techniques on clinical isolates. [Link]
-
PubMed Central. Biochemistry of the non-mevalonate isoprenoid pathway. [Link]
-
RSC Publishing. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. [Link]
-
ResearchGate. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (Dxr): A Review of the Synthesis and Biological Evaluation of Recent Inhibitors. [Link]
-
Technology Networks. Targeted Intervention Combats Bacterial Metabolism. [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ResearchGate. (PDF) Phosphonic acid: preparation and applications. [Link]
-
bioRxiv. Allosteric feedback inhibition of deoxy-D-xylulose-5-phosphate synthase involves monomerization of the active dimer. [Link]
-
Contagion Live. Lack of Agreement Between Fosfomycin Susceptibility Testing Methods Against Pseudomonas. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. technologynetworks.com [technologynetworks.com]
- 4. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]
- 5. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [cymitquimica.com]
- 6. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Carotenoid - Wikipedia [en.wikipedia.org]
- 9. [2-C-Methylerythritol phosphate pathway of isoprenoid biosynthesis as a target in identifying of new antibiotics, herbicides, and immunomodulators (Review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The methylerythritol phosphate pathway and its significance as a novel drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to the antimicrobial agent fosmidomycin and an FR900098 prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl FR900098 analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 13. Fosmidomycin decreases membrane hopanoids and potentiates the effects of colistin on Burkholderia multivorans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,2-Dihydroxypropylphosphonic Acid Synthesis
Current Status: Online | Topic: Yield Optimization & Troubleshooting Reference Code: DHPPA-OPT-2026
Executive Summary: The Yield Paradox
In the synthesis of 1,2-dihydroxypropylphosphonic acid (1,2-DHPPA), researchers often misidentify the source of yield loss. Experience shows that >60% of yield loss occurs during isolation, not the reaction itself. This compound is a highly polar, hygroscopic di-acid that mimics glycerol-3-phosphate. It binds tenaciously to water and inorganic salts, making standard extraction workups (e.g., EtOAc/Water) ineffective.
This guide prioritizes non-aqueous workups and mild deprotection strategies to recover the product that is likely already being formed but lost down the aqueous waste stream.[1]
Module 1: Synthetic Route Selection
Choose your starting material to determine the optimization path.[1]
Route A: Hydrolysis of Fosfomycin (Epoxide Opening)
Best for: Rapid access to (1R, 2S) stereochemistry.
-
Mechanism: Acid-catalyzed hydration of (1R, 2S)-1,2-epoxypropylphosphonic acid.
-
Yield Killer: Reversibility and polymerization.[1]
-
Optimization: Use Perchloric acid (HClO₄) in aqueous acetone rather than HCl. The non-nucleophilic counter-ion prevents chlorohydrin formation (a common impurity).[1]
Route B: Sharpless Asymmetric Dihydroxylation (De Novo Synthesis)
Best for: Creating specific enantiomers from propenylphosphonates.[1]
-
Substrate: Dimethyl (E)-propenylphosphonate.[1]
-
Protocol: AD-mix-α or AD-mix-β.
-
Yield Killer: Slow turnover due to the electron-deficient double bond (phosphonate group).[1]
-
Optimization:
-
Concentration: Run at high concentration (0.2 M) compared to standard olefins.
-
Temperature: Maintain 0°C. Do not go to -20°C; the reaction is already sluggish.
-
Hydrolysis: Use sodium sulfite for quenching, not sodium metabisulfite, to ensure complete osmate ester hydrolysis without acidifying the solution too early.
-
Module 2: The Critical Deprotection (The McKenna Method)
Standard acid hydrolysis (HCl reflux) destroys the 1,2-diol functionality via elimination or rearrangement.[1] You must use the McKenna Method.
The Protocol: Silylation-Methanolysis This method cleaves the phosphonate esters under neutral conditions, preserving the sensitive diol.[1]
-
Reagent: Bromotrimethylsilane (TMSBr).[1] Do not use TMSCl (too slow/incomplete).
-
Stoichiometry: 4.0 equivalents (1 excess eq per ester group).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.[1]
-
Procedure:
-
The "Yield Saver" Step:
Module 3: Isolation & Purification (The "Black Art")
This is where most batches fail.[1] Do not attempt aqueous extraction.[1]
Method A: The Dicyclohexylamine (DCHA) Salt Crystallization
This is the industry standard for isolating sticky phosphonic acids.[1]
-
Dissolve the crude acid (honey-like residue) in absolute Ethanol or Isopropanol .[1]
-
Add Dicyclohexylamine (1.1 eq) dropwise.[1]
-
A white precipitate (the DCHA salt) should form immediately.[1]
-
Filter and wash with cold ether.[1]
-
Recovery: To get the free acid, pass the salt through a cation exchange resin (Dowex 50W-X8, H+ form) in water/methanol.[1] Lyophilize immediately.
Method B: Ion Exchange Chromatography
Use this if DCHA crystallization fails.[1]
-
Resin: Dowex 1X8 (Formate form). Avoid Chloride form to prevent HCl generation.[1]
-
Loading: Load crude mixture in water.
-
Wash: Wash with water to remove inorganic salts and neutral impurities.[1]
-
Elution: Elute with a gradient of Formic Acid (0.1 M to 2.0 M) .
-
Detection: Phosphonates are UV-inactive.[1] Use TLC with Hanessian’s Stain (Molybdate) or analyze fractions via ³¹P NMR.[1]
Visualizing the Workflow
Caption: Decision logic for synthesis and isolation. Note the critical divergence at the deprotection step avoiding HCl.
Troubleshooting & FAQs
Q1: My crude product is a viscous oil that refuses to crystallize. How do I get a solid?
A: This is the most common issue. 1,2-DHPPA is extremely hygroscopic.[1]
-
Immediate Fix: Do not try to crystallize the free acid directly from water.[1] Convert it to the Dicyclohexylamine (DCHA) salt or Cyclohexylamine salt .[1] These salts are generally non-hygroscopic solids that can be recrystallized from EtOH/Et₂O.[1]
-
Reference: See Hammerschmidt et al.[1] for salt characterization protocols [1].
Q2: ³¹P NMR shows multiple peaks around 0 ppm after TMSBr treatment. What happened?
A: You likely have incomplete silylation or hydrolysis.[1]
-
Diagnosis: A peak at ~0 ppm is the silyl ester.[1] A peak at ~18-22 ppm is the free acid (pH dependent).[1] Peaks at ~10 ppm often indicate mono-esters.[1]
-
Fix: Ensure the TMSBr reaction runs until the starting material peak (~20-25 ppm for diethyl ester) is completely gone . If mono-esters persist, add 1.0 eq more TMSBr and reflux gently for 1 hour.
Q3: The Sharpless AD reaction is stalled at 50% conversion after 24 hours.
A: Vinyl phosphonates are electron-poor, making them poor substrates for OsO₄.[1]
-
Fix: Add Methanesulfonamide (1.0 eq) to the reaction mixture. It accelerates the hydrolysis of the osmate ester in the catalytic cycle, increasing turnover rates for hindered or electron-deficient olefins [2].[1]
Q4: I see an olefinic impurity in my final product.
A: This is likely due to acid-catalyzed elimination of the 2-hydroxyl group during deprotection.[1]
-
Prevention: This confirms you used conditions that were too acidic (like HCl reflux).[1] Switch strictly to the McKenna Method (TMSBr) followed by Methanolysis. This route is non-acidic until the final methanol step, which is mild enough to prevent elimination [3].[1]
Data Summary: Deprotection Methods Comparison
| Method | Reagent | Conditions | Yield (Isolated) | Purity Profile |
| Acid Hydrolysis | 6N HCl | Reflux, 12h | < 40% | High impurities (elimination products) |
| McKenna (Standard) | TMSBr | DCM, RT, 4h | 85-92% | Excellent (Quantitative dealkylation) |
| McKenna (Modified) | TMSI (in situ) | NaI/TMSCl, MeCN | 75-80% | Good, but iodine cleanup required |
References
-
Hammerschmidt, F., et al. (1995).[1] Biosynthesis of Natural Products: Stereoselective Synthesis of (1S,2S)-1,2-Dihydroxypropylphosphonic Acid.[11] Provides definitive characterization of the DCHA salts for isolation.
-
Sharpless, K. B., et al. (1992).[1] Ligand-Accelerated Catalysis in the Asymmetric Dihydroxylation of Olefins.[5] J. Am. Chem. Soc.[1][8] [1]
-
McKenna, C. E., et al. (1977).[1] Functional Selectivity in Phosphonate Ester Dealkylation with Bromotrimethylsilane.[1] J. Org.[1][2][5] Chem. [1]
-
Patent EP0299484A1. Process for the preparation of intermediates for the synthesis of fosfomycin.[1][11] (Discusses the hydrolysis of epoxypropylphosphonic acid).
Sources
- 1. researchgate.net [researchgate.net]
- 2. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. EP0299484A1 - Process for the preparation of intermediates for the synthesis of fosfomycin - Google Patents [patents.google.com]
Technical Support Center: 1,2-Dihydroxypropylphosphonic Acid
Welcome to the Technical Support Center for 1,2-Dihydroxypropylphosphonic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experiments. As Senior Application Scientists, we have compiled this guide based on scientific principles and field-proven insights to ensure the integrity of your research.
Introduction to 1,2-Dihydroxypropylphosphonic Acid
1,2-Dihydroxypropylphosphonic acid is a key organophosphorus compound, notably recognized as the primary hydrolysis product and a significant impurity of the antibiotic fosfomycin.[1] Its chemical stability is therefore of critical importance in the development, formulation, and analysis of fosfomycin, as well as in studies where it is used as a standard or starting material. The inherent stability of the carbon-phosphorus (C-P) bond in phosphonic acids makes them generally robust; however, specific experimental conditions can lead to degradation.[2] This guide will address the common stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,2-dihydroxypropylphosphonic acid?
A1: The stability of 1,2-dihydroxypropylphosphonic acid is intrinsically linked to its formation from fosfomycin through the hydrolysis of its epoxide ring. This reaction is a principal degradation pathway for fosfomycin, especially under acidic conditions. While the C-P bond in 1,2-dihydroxypropylphosphonic acid is generally stable, the molecule can be susceptible to further degradation under certain conditions, such as photodegradation.[3][4]
Q2: How does pH affect the stability of 1,2-dihydroxypropylphosphonic acid?
A2: The pH of a solution is a critical factor influencing the stability of phosphonates. While specific data for 1,2-dihydroxypropylphosphonic acid is not extensively documented, studies on other phosphonates have shown that photodegradation rates are significantly pH-dependent. For instance, one study observed half-lives for phosphonate photodegradation to be between 15 and 35 minutes at pH 3, 10 to 35 minutes at pH 5-6, and 50 to 75 minutes at pH 10.[3][4] This suggests that the stability of 1,2-dihydroxypropylphosphonic acid is likely optimal within a specific pH range and can degrade faster under certain acidic or basic conditions, especially when exposed to light.
Q3: What are the recommended storage conditions for 1,2-dihydroxypropylphosphonic acid?
A3: Based on supplier recommendations and the known properties of similar compounds, 1,2-dihydroxypropylphosphonic acid should be stored in a cool and dry environment. One supplier of a stereoisomer, ((1R,2R)-1,2-Dihydroxypropyl)phosphonic acid, recommends storage at 2-8°C.[5] Furthermore, some stereoisomers are known to be hygroscopic, making it crucial to store the compound in a tightly sealed container to protect it from moisture.[6] For long-term storage, consider storage at or below -10°C in airtight, non-glass containers to minimize potential hydrolysis, a recommendation based on studies of other organophosphates.[7]
Q4: Is 1,2-dihydroxypropylphosphonic acid sensitive to light?
A4: Yes, phosphonates have been shown to undergo photodegradation upon exposure to UV light.[3][4] The presence of iron can enhance this process.[3][4] Therefore, it is recommended to protect solutions of 1,2-dihydroxypropylphosphonic acid from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments that are sensitive to low levels of degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1,2-dihydroxypropylphosphonic acid.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms:
-
You observe additional, unexpected peaks in your HPLC chromatogram when analyzing 1,2-dihydroxypropylphosphonic acid.
-
The peak area of your main compound is decreasing over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| pH-Mediated Degradation | The pH of your sample or mobile phase may be promoting the degradation of the compound. | - Ensure the pH of your sample and mobile phase is within a stable range. Based on general phosphonate stability, a slightly acidic to neutral pH (around 5-7) may be a good starting point.[3][4] - If you are working at a more acidic or basic pH required by your experiment, prepare your samples fresh and analyze them immediately. |
| Photodegradation | Exposure of your samples to light, especially UV light, can cause degradation. | - Prepare and store your samples in amber vials or light-protected containers. - Minimize the exposure of your samples to ambient light during preparation and while in the autosampler. |
| Oxidative Degradation | While the C-P bond is robust, other parts of the molecule could be susceptible to oxidation, especially in the presence of metal ions and oxygen. | - Degas your solvents to remove dissolved oxygen. - If your sample contains metal ions, consider the use of a chelating agent like EDTA, if it does not interfere with your experiment. |
| Contamination | The unexpected peaks could be from a contaminated solvent, reagent, or the starting material itself. | - Run a blank injection of your solvent to check for contaminants. - Verify the purity of your 1,2-dihydroxypropylphosphonic acid standard. |
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
Symptoms:
-
The chromatographic peak for 1,2-dihydroxypropylphosphonic acid is asymmetrical, showing tailing or fronting.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Column Stationary Phase | The highly polar phosphonic acid group can have secondary interactions with the silica backbone of reversed-phase columns. | - Use a column with end-capping to minimize silanol interactions. - Add a competing agent, such as a low concentration of trifluoroacetic acid (TFA), to the mobile phase to improve peak shape. - Consider using a specialized column designed for polar analytes, such as one employing HILIC (Hydrophilic Interaction Liquid Chromatography) or a polymer-based column. |
| Column Overload | Injecting too much sample can lead to peak distortion. | - Dilute your sample and inject a smaller amount. |
| Inappropriate Mobile Phase pH | The ionization state of the phosphonic acid can affect its interaction with the stationary phase. | - Adjust the pH of the mobile phase. A lower pH will ensure the phosphonic acid is fully protonated, which can sometimes improve peak shape on reversed-phase columns. |
Issue 3: Inconsistent Results in Bioassays or Other Functional Experiments
Symptoms:
-
You observe variability in your experimental results over time when using the same stock solution of 1,2-dihydroxypropylphosphonic acid.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Stock Solution | The compound may be degrading in your stock solution due to improper storage. | - Prepare fresh stock solutions more frequently. - Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. - Store stock solutions at -20°C or -80°C in a non-glass, airtight container.[7] |
| Hygroscopicity | The solid material may have absorbed moisture from the air, leading to inaccuracies in weighing and concentration calculations. | - Store the solid compound in a desiccator. - Allow the container to come to room temperature before opening to prevent condensation. - Handle the solid material in a low-humidity environment if possible. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 1,2-Dihydroxypropylphosphonic Acid
-
Receiving and Initial Storage: Upon receipt, store the compound at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term) in its original, tightly sealed container.[5] Note if the material is specified as hygroscopic.[6]
-
Handling Solid Material:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the required amount of solid quickly in a low-humidity environment.
-
Reseal the container tightly, purge with an inert gas like argon or nitrogen if possible, and return to the appropriate storage condition.
-
-
Preparation of Stock Solutions:
-
Use high-purity, degassed solvents. Phosphonic acids are generally soluble in water and common alcohols but have poor solubility in non-polar organic solvents.[2]
-
Prepare stock solutions in amber glass or polypropylene vials to protect from light.
-
For aqueous solutions, consider using a buffer to maintain a stable pH.
-
-
Storage of Stock Solutions:
-
Aliquot stock solutions into single-use volumes to avoid contamination and degradation from repeated handling.
-
Store stock solutions at -20°C or -80°C.
-
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of 1,2-dihydroxypropylphosphonic acid under specific conditions.
-
Sample Preparation: Prepare a solution of 1,2-dihydroxypropylphosphonic acid at a known concentration in the relevant solvent or buffer system.
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method. Due to its high polarity, a specialized method may be required.[8] A polymer-based amino column has been shown to be effective for the analysis of the related compound, fosfomycin.[9]
-
Monitor the peak area of 1,2-dihydroxypropylphosphonic acid and the appearance of any new peaks.
-
-
Data Analysis: Calculate the percentage of 1,2-dihydroxypropylphosphonic acid remaining at each time point relative to the initial time point (T=0).
Visualizations
Logical Flow for Troubleshooting HPLC Issues
Caption: The formation of 1,2-dihydroxypropylphosphonic acid from fosfomycin.
References
- Lesueur, C., et al. (2005).
-
PubChem. (n.d.). (1,2-Dihydroxypropyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Phosphonate. Retrieved from [Link]
-
Eurofins. (n.d.). Unpacking phosphonic acid. Retrieved from [Link]
- Klinger, J., et al. (2024, October 1). Photochemical degradation of phosphonates – what we know so far. Brandenburg University of Technology Cottbus-Senftenberg.
- Heiss, D. R., et al. (2016).
-
Shodex. (n.d.). Separation of Fosfomycin and its Thermal Decomposition Products (NH2P-50 4E). Retrieved from [Link]
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. primoris-lab.com [primoris-lab.com]
- 9. shodex.com [shodex.com]
Technical Support Center: HPLC Optimization for Phosphonic Acids
Welcome to the Phosphonate Application Support Hub.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your phosphonic acid analytes (e.g., bisphosphonates, glyphosate, AMPA, or nucleotide analogs) are eluting in the void volume, tailing like a shark fin, or remaining invisible to your UV detector.
Phosphonic acids (
This guide is structured to troubleshoot these specific failure modes.
Module 1: Retention Issues (The "Flow-Through" Problem)
Q: My phosphonic acid elutes in the void volume (t0) on a C18 column. Increasing % organic just makes it worse. What is the correct stationary phase?
A: You are fighting thermodynamics. Phosphonic acids are too hydrophilic to partition into a C18 hydrophobic ligand. You must switch mechanisms.
The Solution: You have two modern robust options: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Chromatography .
Decision Logic: HILIC vs. Mixed-Mode
Use the diagram below to select the correct column chemistry based on your analyte's properties.
Figure 1: Decision tree for selecting stationary phases for phosphonic acids. HILIC is preferred for MS sensitivity; Mixed-mode is superior for robust retention of small, highly acidic molecules.
Q: I switched to HILIC (Amide column), but my retention times are drifting. Why is the method not reproducible?
A: This is the classic "Water Wall" failure. HILIC relies on establishing a stagnant water-rich layer on the silica surface. If this layer is not thermodynamically stable, your retention times (
The Fix: The HILIC Equilibration Protocol Do not treat HILIC like RP. Follow this strict equilibration routine:
-
The "Flush" : Before the first injection, flush the column with 50 column volumes of the mobile phase (usually 70-80% Acetonitrile/Buffer).
-
The "Blank" : Inject a blank (solvent only) to ensure the baseline is stable.
-
Sample Diluent : CRITICAL. Dissolve your sample in the exact mobile phase composition.
-
Why? If you inject a phosphonic acid dissolved in 100% water into a 80% ACN mobile phase, the water plug "washes away" the stagnant layer locally, causing peak distortion.
-
-
Buffer Choice : Use Ammonium Acetate or Ammonium Formate (10–20 mM). Do not use phosphate buffers (suppresses MS and competes for sites).
Module 2: Peak Shape (The "Shark Fin" Problem)
Q: My peak has severe tailing (Tailing Factor > 2.0). I've changed columns, but the tailing persists.
A: This is likely not a column issue; it is a hardware issue . Phosphonic acids are potent chelators. They bind to iron and nickel ions in stainless steel frits, tubing, and column walls.
The Mechanism:
Troubleshooting Protocol: System Passivation & Hardware
| Step | Action | Technical Rationale |
| 1. Hardware Swap | Replace stainless steel capillaries with PEEK (polyether ether ketone) tubing. Use PEEK-lined columns if available. | Eliminates the source of metal ions. |
| 2. Passivation | Flush system (minus column) with 30% Phosphoric Acid or 6N Nitric Acid for 60 mins, then water. | Strips accessible metal ions from the flow path. |
| 3. Mobile Phase Additive | Add 5 µM Medronic Acid or EDTA (if not using MS) to the mobile phase. | "Sacrificial" chelator that binds metals before your analyte does. |
| 4. pH Control | Ensure pH > 4.0 (if using HILIC/Ion Exchange). | At low pH, silanols are protonated, but metal leaching is higher. |
Module 3: Detection (The "Invisible Analyte" Problem)
Q: Phosphonic acids lack chromophores. I can't see them on UV. Should I use Refractive Index (RI) or derivatize?
A: Avoid RI (low sensitivity, incompatible with gradients). Avoid derivatization (FMOC/OPA) unless you have no other choice—it introduces kinetic variability.
The Solution: Use Charged Aerosol Detection (CAD) or LC-MS .
Comparative Analysis: Detectors for Non-Chromophoric Acids[1]
| Feature | UV (200-210 nm) | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detector) | LC-MS (Single Quad/QQQ) |
| Suitability | Poor (Only for high conc.) | Moderate | High | High |
| Sensitivity | Low | ~50 ng | ~1-5 ng | < 1 pg |
| Linearity | Linear | Non-linear (Log-log) | Linear (wide dynamic range) | Linear (limited range) |
| Particle Limit | N/A | > 50 nm particles | > 10 nm particles | N/A (Ionization) |
| Gradient Compatible? | Yes (with drift) | Yes | Yes | Yes |
Why CAD wins for QC: CAD detects any non-volatile analyte. Unlike ELSD, which loses signal for very small particles (common with low molecular weight phosphonates), CAD maintains sensitivity down to ~10 nm particles.[2] It provides a near-universal response, allowing you to quantify impurities without individual standards.
Figure 2: Workflow for selecting the appropriate detector based on sensitivity requirements.
Module 4: Mixed-Mode Protocol (The "Silver Bullet")
Q: HILIC is too sensitive to my sample matrix (urine/plasma). What is the robust alternative?
A: Use Anion-Exchange/Reversed-Phase Mixed-Mode . Columns such as SIELC Primesep D or Obelisc N are industry standards for this. They retain phosphonates via an ionic interaction (anion exchange) while the hydrophobic chain retains matrix contaminants.
The "Gradient Shift" Method:
-
Mobile Phase A: ACN / Water / Ammonium Formate (pH 4.0).
-
Mobile Phase B: ACN / Water / Ammonium Formate (pH 4.0) + High Salt (e.g., 100mM).
-
Gradient: Increase salt concentration (B) to elute the phosphonic acid. The ionic strength breaks the electrostatic hold.
Why this works: The phosphonic acid "sticks" to the positive charge on the column. It only releases when you introduce enough competing ions (salt) or change the pH to neutralize the column/analyte.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids using Mixed-Mode Chromatography. Retrieved from [Link]
- McCalley, D. V. (2017). Understanding and managing peak shape problems in hydrophilic interaction liquid chromatography.
-
Guerrieri, A., et al. (2013). Phosphonic acid: preparation and applications.[3] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
troubleshooting enantioselective separation of phosphonic acids
Technical Support Center: Enantioselective Separation of Phosphonic Acids
-
Status: Active
-
Operator: Senior Application Scientist
-
Case ID: PHOS-CHIRAL-001[1]
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for phosphonic acid separations. Unlike standard carboxylic acids, phosphonic acids (
This guide moves beyond generic HPLC advice. It addresses the specific interactions—double ion-pairing and chelating effects —that cause peak tailing and retention failures in this class of molecules.
Part 1: Method Development Strategy (Column Selection)
The most common error in phosphonate separation is applying "standard" Reversed-Phase (RP) chiral strategies.[1] Phosphonic acids often require Polar Ionic Mode (PIM) or Zwitterionic Ion-Exchange mechanisms.[1]
Decision Matrix: Selecting the Correct Stationary Phase
Use the following logic to select your starting column. Do not waste time screening coated polysaccharide columns in standard RP mode without acidic modifiers.
Figure 1: Strategic decision tree for stationary phase selection based on analyte functional groups.[1]
Part 2: Troubleshooting Guides (FAQs)
Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)
User Question: "My phosphonic acid enantiomers are separating, but the peaks are tailing badly, causing the baseline to drift. I'm already using 0.1% TFA. What's wrong?"
Technical Diagnosis: Phosphonic acids are strong chelators. They interact avidly with:
-
Residual silanols on the silica surface.
-
Trace metals in the stainless steel hardware.
-
The chiral selector backbone itself if not properly shielded.
Corrective Actions:
| Step | Action | Mechanistic Reason |
| 1 | Switch to "Double Additive" System | Phosphonates require both protonation and site-blocking.[1] Use 50 mM Formic Acid + 25 mM Diethylamine (DEA) .[2] The DEA masks silanols, while the FA keeps the phosphonate in a consistent ionization state. |
| 2 | Passivate the System | Flush the LC system with 30% Phosphoric Acid (overnight) or use a chelating agent (EDTA) wash if the column is removed. This removes trace iron/nickel that binds phosphonates. |
| 3 | Check Sample Solvent | Dissolve the sample in the mobile phase. Dissolving a polar phosphonate in pure DMSO and injecting into a high-MeOH mobile phase causes "breakthrough" tailing due to viscosity/solubility mismatch. |
Issue 2: "Invisible" Peaks (Detection Failure)
User Question: "I see a baseline disturbance but no defined peaks. My compound has a phenyl ring, so it should absorb UV."
Technical Diagnosis:
The phosphonic acid group (
Corrective Actions:
-
Wavelength Optimization: Many phosphonates have absorption maxima <210 nm. Switch to 205 nm or 210 nm . Warning: Ensure your mobile phase (especially additives like DEA) is transparent at this wavelength.[1]
-
Universal Detection: Use CAD (Charged Aerosol Detection) or ELSD . These rely on volatility, not chromophores.
-
Note: You must use volatile additives (Formic Acid/Ammonium Formate) and avoid DEA/Phosphate buffers if using CAD/ELSD.
-
-
Derivatization (Pre-column):
-
For Aminophosphonates: React with FMOC-Cl or OPA .[1] This adds a strong UV/Fluorescence tag and increases retention on polysaccharide columns.
-
Issue 3: Loss of Retention on ZWIX Columns
User Question: "I'm using a Chiralpak ZWIX(+) column. My aminophosphonate elutes at the void volume (t0). I thought this column was designed for these compounds?"
Technical Diagnosis: ZWIX columns operate via a double ion-pairing mechanism .[1][3] The Cinchona alkaloid (basic) binds the phosphonate (acidic), and the sulfonic acid tether (acidic) binds the amine (basic). If the mobile phase is too aqueous or the ionic strength is too high, these ionic interactions are disrupted.
Corrective Actions:
-
Increase Organic Content: ZWIX columns function best in MeOH-rich phases (e.g., 98% MeOH : 2% H2O).[1] High water content (>20%) kills the ion-pairing mechanism.[1]
-
Adjust Stoichiometry: Ensure the acid:base additive ratio is 2:1 (e.g., 50mM Formic Acid : 25mM DEA). You need an excess of acid to ensure the phosphonate is partially protonated for exchange, but enough base to keep the quinine nitrogen charged.
Part 3: Validated Experimental Protocols
Protocol A: Zwitterionic Screening (The "Gold Standard" for Aminophosphonates)
This protocol utilizes the synergistic double ion-pairing mechanism found in Cinchona-based zwitterionic phases.[1][4]
Reagents:
-
LC-MS Grade Methanol (MeOH)[1]
Workflow:
-
Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Mobile Phase Preparation:
-
Equilibration: Flush with Stock A for 20 column volumes.
-
Gradient Run:
-
0-10 min: Isocratic 100% Stock A (MeOH).[1]
-
Observation: If retention is too low (
), switch to pure MeOH. If retention is too high ( ), blend in Stock B (ACN) up to 50%.
-
-
Elution Order Reversal:
-
If resolution is partial (
), switch to Chiralpak ZWIX(-) .[1] These columns are pseudo-enantiomers and will reverse the peak order, often shifting the impurity away from the main peak.
-
Protocol B: Derivatization for UV-Transparent Phosphonates
If direct detection fails, use this FMOC derivatization protocol for aminophosphonates.
-
Mix: 100 µL sample (1 mg/mL in borate buffer pH 9.0) + 100 µL FMOC-Cl (5 mM in ACN).
-
React: Shake for 2 minutes at room temperature.
-
Quench: Add 20 µL Adamantanamine (ADAM) to scavenge excess FMOC.
-
Inject: 5 µL onto an Immobilized Polysaccharide Column (e.g., Chiralpak IB-N).
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).
-
Part 4: Troubleshooting Logic Flow
Use this diagram to diagnose peak shape issues during your experiment.
Figure 2: Logical workflow for diagnosing peak asymmetry in phosphonate separations.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). (Accessed 2024). Link
-
Lindner, W., et al. "Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC." Journal of Chromatography A, 2010. Link
-
Berkecz, R., et al. "Enantioseparation of alpha-aminophosphonic acids on cinchona alkaloid-based chiral stationary phases."[1] Journal of Chromatography A, 2006.
-
Sigma-Aldrich (Supelco). HPLC Troubleshooting Guide: Peak Tailing & Shape Issues. Link
-
Daicel Chiral Technologies. Strategies for the Separation of Acidic Chiral Compounds. Application Note. Link
Sources
- 1. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.eu [hplc.eu]
- 4. Synergistic effects on enantioselectivity of zwitterionic chiral stationary phases for separations of chiral acids, bases, and amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dihydroxypropylphosphonic Acid
Welcome to the technical support center for the synthesis of 1,2-dihydroxypropylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important compound. Our goal is to equip you with the necessary knowledge to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production, ensuring efficiency, purity, and safety.
Introduction to the Synthesis of 1,2-Dihydroxypropylphosphonic Acid
1,2-Dihydroxypropylphosphonic acid is a key chemical entity, recognized both as a significant impurity in the production of the antibiotic fosfomycin and as a valuable building block in its own right[1]. Its synthesis, while achievable on a lab scale, presents unique challenges when scaling up. This guide will address these challenges head-on, providing practical, field-proven insights to support your research and development efforts.
The most common synthetic route to 1,2-dihydroxypropylphosphonic acid is the acid-catalyzed hydrolysis of fosfomycin[2]. This process involves the opening of the epoxide ring of fosfomycin to yield the desired diol. While seemingly straightforward, controlling this reaction on a larger scale to minimize byproducts and ensure consistent quality requires careful consideration of various parameters.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and scale-up of 1,2-dihydroxypropylphosphonic acid.
Q1: What are the primary methods for synthesizing 1,2-dihydroxypropylphosphonic acid?
A1: The two primary synthetic strategies are:
-
Hydrolysis of Fosfomycin: This is the most direct route, involving the acid-catalyzed opening of the epoxide ring of fosfomycin. This method is often employed in the context of fosfomycin production and degradation studies[2][3].
-
Stereoselective Synthesis: For obtaining specific stereoisomers, multi-step syntheses starting from chiral precursors are utilized. These methods offer greater control over the stereochemistry of the final product, which can be crucial for pharmaceutical applications.
Q2: What are the major challenges I can expect when scaling up the synthesis from a lab-scale to a pilot or industrial scale?
A2: Scaling up any chemical process introduces a new set of challenges that may not be apparent at the lab scale. For the synthesis of 1,2-dihydroxypropylphosphonic acid, key considerations include:
-
Heat Management: The hydrolysis of fosfomycin can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and affecting product quality.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high reactant concentration[4].
-
Reagent Addition: The rate of acid addition during hydrolysis needs to be carefully controlled at scale to maintain optimal pH and temperature profiles.
-
Purification and Isolation: Phosphonic acids are notoriously difficult to purify due to their high polarity and tendency to be sticky, hygroscopic solids or oils[5][6]. What works for a few grams in the lab may not be practical or efficient for kilograms of product.
-
Safety and Handling: Working with larger quantities of acidic and potentially corrosive reagents requires stringent safety protocols and appropriate personal protective equipment (PPE)[1].
Q3: My final product is a sticky, non-crystalline oil. How can I isolate a solid product?
A3: This is a very common issue with phosphonic acids[5]. Here are several strategies to consider:
-
Salt Formation: Conversion of the phosphonic acid to a salt can significantly improve its crystallinity. Common choices for forming crystalline salts include:
-
Lyophilization (Freeze-Drying): Lyophilization from a suitable solvent like water or a tert-butanol/water mixture can yield a more manageable, fluffy solid, although it may be amorphous[5].
-
Chromatography: While challenging for large quantities, ion-exchange chromatography can be an effective purification method to remove ionic impurities and help in obtaining a purer, more easily solidifiable product[5][7].
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis of 1,2-dihydroxypropylphosphonic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product. - Phospha-Brook rearrangement if using a Pudovik-type synthesis. | - Monitor reaction completion: Use techniques like 31P NMR or HPLC to track the disappearance of starting material. - Optimize reaction conditions: Adjust temperature, reaction time, and catalyst loading. For hydrolysis, ensure sufficient acid is used. - Control temperature: Use a jacketed reactor with efficient cooling to prevent overheating and product degradation. - For Pudovik reactions: Use milder bases or lower temperatures to minimize the phospha-Brook rearrangement[8]. |
| Formation of Significant Byproducts | - Over-reaction or side reactions due to poor temperature control. - Presence of impurities in starting materials. - Incorrect stoichiometry or reagent addition rate. | - Improve temperature control: Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. - Analyze starting materials: Verify the purity of fosfomycin or other precursors before use. - Controlled reagent addition: Use a syringe pump or a controlled-addition funnel for adding reagents at a consistent rate. |
| Difficulty in Product Purification | - High polarity of the phosphonic acid. - Presence of residual solvents or reagents. - Co-precipitation of inorganic salts. | - Utilize salt formation: As mentioned in the FAQs, convert the acid to a crystalline salt[5]. - Ion-exchange chromatography: This is a highly effective method for purifying polar, ionic compounds[5][7]. - Solvent extraction: Perform extractions at different pH values to partition the product and impurities between aqueous and organic phases. - Azeotropic distillation: Use a solvent like toluene to remove residual water. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent reaction conditions (temperature, mixing, addition rates). - Differences in work-up procedures. | - Establish strict quality control for raw materials. - Develop a detailed and robust Standard Operating Procedure (SOP) that clearly defines all process parameters. - Automate where possible: Use automated systems for reagent addition and temperature control to improve consistency. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1,2-Dihydroxypropylphosphonic Acid via Fosfomycin Hydrolysis
This protocol provides a general guideline for the acid-catalyzed hydrolysis of fosfomycin on a larger scale. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials and Equipment:
-
Fosfomycin
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
pH meter
Procedure:
-
Reaction Setup: Set up the jacketed reactor and ensure all connections are secure. Connect the heating/cooling circulator and set the initial temperature to 20 °C.
-
Charging the Reactor: Charge the reactor with a solution of fosfomycin in deionized water. The concentration will depend on the specific process, but a starting point is a 10-20% w/v solution.
-
Acid Addition: Begin stirring the fosfomycin solution. Slowly add concentrated HCl through the addition funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature within a specified range (e.g., 25-30 °C).
-
Reaction Monitoring: After the acid addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 40-50 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or 31P NMR to confirm the disappearance of the fosfomycin starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The excess HCl and water can be removed under reduced pressure using a rotary evaporator.
-
The crude 1,2-dihydroxypropylphosphonic acid is often obtained as a viscous oil. Further purification can be achieved through crystallization as a salt or by ion-exchange chromatography as detailed in the troubleshooting section.
-
Protocol 2: Quality Control Analysis by HPLC
Due to the lack of a strong UV chromophore, direct UV detection of 1,2-dihydroxypropylphosphonic acid is challenging. This protocol outlines a general approach using derivatization for UV detection or alternative detection methods.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, Refractive Index (RI) detector, or Mass Spectrometer (MS).
-
Appropriate HPLC column (e.g., C18 for derivatized samples, or an ion-exchange or HILIC column for underivatized samples).
Option A: Analysis with Derivatization (for UV Detection)
-
Derivatization: React a sample of the crude or purified product with a suitable derivatizing agent that introduces a chromophore. A common agent for primary and secondary amines (if present as impurities) is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)[9]. For the hydroxyl groups, other derivatization strategies may be necessary.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate buffer) is typically used.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatizing agent (e.g., ~260 nm for FMOC derivatives)[9].
-
Quantification: Use an external standard of a known concentration of derivatized 1,2-dihydroxypropylphosphonic acid.
-
Option B: Analysis without Derivatization
-
HPLC Conditions:
-
Mobile Phase: An aqueous buffer system, potentially with a small amount of organic modifier.
-
Column: An anion-exchange or HILIC column is recommended for retaining the highly polar analyte.
-
Detection:
-
Refractive Index (RI) Detector: Suitable for detecting compounds with no UV absorbance, but can be sensitive to changes in mobile phase composition and temperature.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are more universal detectors for non-volatile analytes.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the molecular weight of the product and any impurities.
-
-
Quantification: Use an external standard of 1,2-dihydroxypropylphosphonic acid.
-
Visualizing the Process
Reaction Pathway
Caption: Acid-catalyzed hydrolysis of fosfomycin.
Troubleshooting Workflow
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 9. tandfonline.com [tandfonline.com]
overcoming solubility problems in phosphonic acid reactions
Ticket ID: #PHOS-SOLV-001 Topic: Overcoming Solubility & Reactivity Barriers in Phosphonic Acid Synthesis Status: Open [Resolved] Assigned Scientist: Dr. A. V. Mercer, Senior Application Scientist
Executive Summary: The "Phosphonic Acid Paradox"
Welcome to the technical support center. If you are reading this, you have likely encountered the "Phosphonic Acid Paradox." You are trying to react a molecule that possesses a highly polar, hydrogen-bond-donating head group (
The Problem: Free phosphonic acids exist as stable, hydrogen-bonded dimers or aggregates in the solid state. They are often insoluble in the anhydrous organic solvents (DCM, THF, Toluene) required for transition-metal catalysis or sensitive coupling reactions, yet they are too lipophilic for pure aqueous chemistry.
The Solution: You cannot force solubility. You must engineer the reaction medium or transiently modify the substrate. This guide details three field-proven modules to overcome these barriers.
Module 1: The "Silyl Switch" (Transient Solubilization)
User Issue: "My phosphonic acid is a 'brick dust' solid in DCM. I need to perform an acylation/coupling, but the reagents just sit on top of the solid."
Technical Insight:
Attempting to react free phosphonic acids in non-polar solvents is futile due to strong intermolecular hydrogen bonding (
Protocol: The BSA "One-Pot" Method
Use this protocol for acylations, peptide-like couplings, or when using moisture-sensitive catalysts.
Reagents:
-
BSA:
-Bis(trimethylsilyl)acetamide (The "Silyl Switch" reagent).[1][2] -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Suspension: Suspend your insoluble phosphonic acid (1.0 equiv) in anhydrous DCM (
). -
Activation: Add BSA (2.2 - 3.0 equiv).
-
Observation: The suspension will clear within 15–30 minutes as the silyl ester forms. The byproduct is neutral acetamide, which typically does not interfere.
-
-
Reaction: Add your coupling partners (e.g., amine + HATU, or acid chloride). The phosphonate is now "masked" and soluble.[3]
-
Desilylation (Workup): Upon completion, add MeOH or dilute aqueous acid (1M HCl). The TMS groups hydrolyze rapidly, returning the free phosphonic acid (or the coupled product).
Visualization: The Silyl Switch Workflow
Caption: Figure 1. The "Silyl Switch" temporarily masks polarity to enable homogeneous reaction kinetics in organic solvents.
Module 2: Overcoming Catalyst Poisoning
User Issue: "I am trying a Suzuki or Sonogashira coupling on an aryl-phosphonic acid. The reaction turns black (Pd precipitation) and yields are <10%."
Technical Insight:
Free phosphonic acids are potent ligands. The
Troubleshooting Strategies:
-
The "Base Buffer" Strategy:
-
Do not use weak bases like TEA alone. Phosphonic acids (
) will consume the base immediately. -
Fix: Use 3.0+ equivalents of inorganic base (Cs₂CO₃ or K₃PO₄) to ensure the phosphonate exists fully as the dianion (
). The dianion is less likely to competitively bind to the soft Pd(0) center compared to the mono-anion or free acid.
-
-
The Protection Route (Recommended):
-
If the metal is extremely sensitive, convert the acid to a Diethyl Ester (
) prior to coupling. -
Why? The ester oxygen is a much weaker donor than the anionic oxygen.
-
Post-Reaction: Hydrolyze the ester using TMSBr (McKenna reaction) to regenerate the acid.
-
Module 3: Purification (Escaping the Silica Trap)
User Issue: "My product is stuck on the silica column. I flushed with 10% MeOH/DCM, but it's streaking and I'm losing mass."
Technical Insight:
Phosphonic acids bind irreversibly to the silanols (
Comparative Data: Purification Stationary Phases
| Stationary Phase | Suitability | Mobile Phase System | Pros | Cons |
| Normal Phase Silica | ❌ Poor | DCM/MeOH + 1% AcOH | Cheap | Severe streaking, irreversible adsorption, low recovery. |
| Reverse Phase (C18) | ✅ Good | Water/ACN + 0.1% TFA | Scalable, removes salts | Highly polar acids may elute in void volume ( |
| Anion Exchange (SAX) | ✅ Best | Water -> Formic Acid | High specificity | Requires salt removal step (desalting) afterward. |
| Size Exclusion (LH-20) | ⚠️ Niche | MeOH or Water | Gentle | Low resolution, only separates by size (monomer vs. salt). |
Decision Tree: Selecting the Right Method
Caption: Figure 2. Purification logic flow. C18 is preferred for lipophilic tails; Ion Exchange is required for small, polar acids.
Frequently Asked Questions (FAQs)
Q: I have a stubborn emulsion during aqueous workup. How do I separate the layers? A: Phosphonic acids with alkyl chains act as surfactants (detergents).
-
The Fix: Do not shake vigorously. If an emulsion forms, acidify the aqueous layer to pH < 1 (using HCl). This protonates the phosphonate (
), suppressing its surfactant properties and forcing it into the organic layer (or precipitating it).
Q: My NMR spectrum in
-
The Fix: Add 2–3 drops of
or to the NMR tube. Converting the acid to the distinct dianion ( ) breaks H-bonds and sharpens the peaks significantly.
Q: Can I use HATU/DIC to couple a free phosphonic acid to an amine? A: Direct coupling is risky because the phosphonic acid can self-condense to form polyphosphonates (anhydrides).
-
Protocol: It is safer to protect the phosphonic acid as a diethyl ester first, perform the amide coupling on the carboxylic acid/amine side, and then deprotect the phosphonate at the very end using TMSBr.
References
-
McKenna, C. E., et al. (1979). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications.
- Key Insight: Establishes the standard for mild deprotection of phosphonate esters to acids, essential for the "Protection Route."
-
Wiemer, A. J., & Wiemer, D. F. (2014). "Strategies for the synthesis of phosphonates and phosphonic acids." Topics in Current Chemistry.
- Key Insight: Comprehensive review of synthesis strategies, including the handling of polarity issues.
-
Kafarski, P., & Lejczak, B. (2001). "Phosphonates: Their Synthesis and Biological Activity." Current Medicinal Chemistry.
- Key Insight: Discusses the biological aggregation and solubility challenges of aminophosphon
-
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4]
- Key Insight: Reference for the pH-dependence of Phosphorus-31 NMR shifts and peak broadening.
Sources
Validation & Comparative
Comparative Guide: Scale Inhibition Efficiency of Phosphonates
Focus Agents: ATMP, HEDP, PBTC, DTPMP Application Scope: Industrial Water Treatment, Oilfield Brines, and Cooling Circuits[1]
Executive Summary
This guide provides a technical comparison of the four most prevalent phosphonate scale inhibitors: ATMP , HEDP , PBTC , and DTPMP . While all function via the threshold effect—inhibiting precipitation at sub-stoichiometric concentrations—their performance diverges significantly under thermal stress, high-calcium environments, and specific mineral targets (e.g., Carbonate vs. Sulfate).
Key Takeaway:
-
ATMP is the cost-effective standard for mild calcium carbonate (
) scaling.[1] -
HEDP offers superior metal ion sequestration (Fe, Mn) but degrades in the presence of chlorine.
-
PBTC is the definitive choice for "high-stress" alkaline cooling waters due to its calcium tolerance and halogen stability.
-
DTPMP is the elite inhibitor for barium sulfate (
) and severe scaling environments.
Part 1: The Chemistry of Inhibition
To select the correct molecule, one must understand the mechanism. Phosphonates do not merely "sequester" calcium (like EDTA); they adsorb onto the active growth sites of micro-crystals.
Mechanism: Threshold Inhibition & Crystal Distortion
Phosphonates possess negatively charged phosphonic acid groups (
-
Nucleation Inhibition: The phosphonate adsorbs onto the sub-microscopic crystal nuclei (embryos), preventing them from reaching critical mass.
-
Crystal Distortion: If a crystal does grow, the inhibitor disrupts the lattice structure (specifically the calcite 104 and 102 faces), creating soft, non-adherent sludge rather than hard scale.
Figure 1: The Threshold Effect Mechanism. Phosphonates interrupt the transition from Nucleation to Growth.
Part 2: Comparative Profile of Key Phosphonates[1]
1. ATMP (Amino Trimethylene Phosphonic Acid)[1][2]
-
Structure: Nitrogen backbone with three phosphonate groups.
-
Best Use: General purpose cooling water; low hardness.
-
Limitation: Poor thermal stability (>100°C); low calcium tolerance (precipitates as Ca-ATMP).
-
Chlorine Stability: Poor.
2. HEDP (1-Hydroxy Ethylidene-1,1-Diphosphonic Acid)[1][2]
-
Structure: Carbon backbone (no nitrogen).
-
Best Use:
inhibition; high iron/manganese environments. -
Limitation: Susceptible to oxidation by chlorine/bromine biocides.
-
Chlorine Stability: Low to Moderate.
3. PBTC (2-Phosphonobutane -1,2,4- Tricarboxylic Acid)
-
Structure: Contains both phosphonate and carboxylate groups.
-
Best Use: High alkalinity, high temperature, high calcium systems.
-
Advantage: The "Gold Standard" for stability. It does not precipitate with calcium even at high pH.
-
Chlorine Stability: Excellent.
4. DTPMP (Diethylenetriamine Penta Methylene Phosphonic Acid)[3]
-
Structure: Large molecule with five phosphonate groups.
-
Best Use: Sulfate scales (
, ); squeeze treatments in oilfields.[2] -
Advantage: High sequestration capacity.[1]
Part 3: Experimental Validation Protocol
Standard: NACE TM0374 (Static Jar Test) To objectively compare these products, you must use a self-validating protocol. The NACE TM0374 is the industry standard for screening inhibitors against Calcium Carbonate and Calcium Sulfate.[4]
Protocol Workflow
-
Brine Preparation: Create two synthetic brines:
-
Cation Brine:
+ -
Anion Brine:
(for Carbonate test) or (for Sulfate test).
-
-
Dosing: Add calculated ppm of phosphonate to the Anion brine.
-
Mixing: Combine brines (creates supersaturation).
-
Incubation: Heat at 71°C (160°F) for 24 hours.
-
Measurement: Filter supernatant (0.45µm) and titrate for remaining soluble Calcium.
Calculation:
- : Ca concentration in treated sample after test.
- : Ca concentration in blank (untreated) after test.
- : Ca concentration in initial solution (theoretical max).
Figure 2: Workflow for NACE TM0374 Static Jar Test.
Part 4: Performance Data & Analysis
The following data summarizes typical performance efficiency based on comparative studies using the NACE TM0374 protocol.
Table 1: Calcium Carbonate (
) Inhibition Efficiency
Conditions: pH 9.0, 71°C, 24 hours, Calcite Saturation Index (LSI) > 2.5
| Product | Dosage (5 ppm) | Dosage (10 ppm) | Calcium Tolerance | Chlorine Stability |
| ATMP | 65% | 85% | Low (Precipitates) | Poor |
| HEDP | 88% | 96% | Moderate | Poor |
| PBTC | 92% | 99% | Excellent | High |
| DTPMP | 80% | 90% | Moderate | Moderate |
Analysis: While HEDP performs well at low dosages, PBTC is the only candidate that maintains near 100% efficiency without risk of calcium-phosphonate precipitation (turbidity) in high-hardness waters.
Table 2: Barium Sulfate (
) Inhibition Efficiency
Conditions: pH 6.0, 95°C, High Sulfate Brine
| Product | Dosage (5 ppm) | Dosage (20 ppm) | Performance Note |
| ATMP | < 20% | 45% | Ineffective for sulfates |
| HEDP | 30% | 60% | Weak on sulfates |
| PBTC | 40% | 75% | Moderate |
| DTPMP | 85% | 98% | Best in Class |
Analysis: The stereochemistry of DTPMP allows it to effectively block the larger lattice sites of Barium Sulfate, where smaller molecules like ATMP fail.
Part 5: Selection Matrix
Use this logic gate to select the appropriate inhibitor for your formulation or application.
-
Is the target scale Barium Sulfate (
)?-
YES
Use DTPMP . -
NO
Proceed to 2.
-
-
Is the system temperature > 100°C or is the LSI > 2.8 (Severe Scaling)?
-
YES
Use PBTC (or blend PBTC/Polymer). -
NO
Proceed to 3.
-
-
Is the system treated with oxidizing biocides (Chlorine/Bromine)?
-
YES
Use PBTC (HEDP/ATMP will degrade and lose phosphate). -
NO
Proceed to 4.
-
-
Is iron (Fe) present in the water?
-
YES
Use HEDP (Excellent iron sequestration). -
NO
Use ATMP (Most cost-effective).
-
References
-
NACE International. (2001). NACE TM0374-2001: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution. NACE International.[4][5]
-
Society of Petroleum Engineers (SPE). (2019). A Novel Phosphonate Scale Inhibitor for Scale Control in Ultra High Temperature Environments.[6][7] OnePetro.
-
ResearchGate. (2025).[8][9] Study of the Mechanism of Phosphonate Scale Inhibitors against Calcium Carbonate Scale.
-
IROWATER. (2024). Scale Inhibition Performance of PBTC and HEDP on CaCO3 Scale.
-
MDPI. (2025). Effect of Scale Inhibitors on the Nucleation and Crystallization of Calcium Carbonate.
Sources
- 1. watercarechem.com [watercarechem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of calcium–phosphonate solid dissolution and scale inhibitor return behavior in oilfield reservoir: formation of middle phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. ripublication.com [ripublication.com]
- 6. onepetro.org [onepetro.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1,2-Dihydroxypropylphosphonic Acid Versus Commercial Scale Inhibitors
Introduction: The Persistent Challenge of Mineral Scale
In industrial water systems, the precipitation and deposition of mineral salts, commonly known as scaling, represents a significant operational challenge. The formation of scale, predominantly calcium carbonate, calcium sulfate, and barium sulfate, on heat transfer surfaces, in pipelines, and within processing equipment can lead to reduced thermal efficiency, increased energy consumption, constricted flow, and ultimately, costly equipment failure and unscheduled downtime.[1][2] To mitigate these issues, the application of chemical scale inhibitors is a widely adopted and effective strategy.[3][4] These chemical agents, even at substoichiometric concentrations, can interfere with the processes of crystallization and prevent the formation of adherent scale deposits.[5]
This guide provides a comprehensive comparison of the scale inhibition efficacy of a novel phosphonate, 1,2-dihydroxypropylphosphonic acid, against a range of commercially available scale inhibitors. We will delve into the mechanistic underpinnings of phosphonate and polymeric inhibitors, present comparative performance data from standardized laboratory test methods, and provide detailed experimental protocols for researchers to conduct their own evaluations.
The Inhibitors: A Chemical Overview
1,2-Dihydroxypropylphosphonic Acid: A Novel Phosphonate
1,2-Dihydroxypropylphosphonic acid is an organophosphorus compound that has recently been investigated for its scale inhibition properties.[6] Its molecular structure, featuring a phosphonic acid group and two hydroxyl groups, suggests a potential for effective chelation of divalent cations and interaction with crystal growth sites. A key advantage of exploring new phosphonate structures is the potential for improved performance, better biodegradability, or enhanced compatibility with other water treatment chemicals.[7][8]
Commercial Scale Inhibitors: The Incumbents
The commercial landscape of scale inhibitors is dominated by two main classes of chemistries: phosphonates and polymers.
-
Phosphonates: This class includes well-established inhibitors such as 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP), Aminotris(methylenephosphonic acid) (ATMP), and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA).[9][10] They are known for their high efficiency in inhibiting a variety of scales, particularly calcium carbonate.[3][11][12] However, concerns about their environmental impact, specifically their contribution to eutrophication due to their phosphorus content, have driven the search for alternatives.[4]
-
Polymeric Inhibitors: These are typically phosphorus-free and include chemistries such as polyacrylates (PAA), polymaleic acids (PMA), and various copolymers.[1][2] They are often marketed as "green" alternatives to phosphonates due to their better biodegradability.[4] Their performance, however, can be highly dependent on the specific water chemistry and operating conditions.[13]
Mechanisms of Scale Inhibition: A Tale of Two Chemistries
The efficacy of a scale inhibitor is intrinsically linked to its mechanism of action. While both phosphonates and polymers prevent scale formation, they often do so through different pathways.
The Phosphonate Approach: Threshold Inhibition and Crystal Distortion
Phosphonates are primarily "threshold inhibitors," meaning they are effective at concentrations far below what would be required for stoichiometric chelation.[14] Their inhibitory effects are multifaceted:
-
Nucleation Inhibition: Phosphonates can adsorb onto the surface of newly formed crystal nuclei, preventing them from reaching the critical size required for precipitation.[5]
-
Crystal Growth Retardation: By blocking the active growth sites on existing crystals, phosphonates hinder the further deposition of scale-forming ions.[5]
-
Crystal Modification: The incorporation of phosphonate molecules into the crystal lattice distorts its structure, making the crystals less adherent and more easily dispersed.[5][15]
The following diagram illustrates the key mechanisms of phosphonate scale inhibitors.
Caption: Mechanisms of phosphonate scale inhibition.
The Polymeric Approach: Dispersion and Sequestration
Polymeric inhibitors primarily function through dispersion and sequestration mechanisms:
-
Dispersion: The long polymer chains adsorb onto the surface of scale particles, imparting a negative charge that leads to electrostatic repulsion between the particles, preventing their agglomeration and deposition.
-
Sequestration: The functional groups along the polymer backbone (e.g., carboxylates) can chelate scale-forming cations, keeping them in solution and preventing their precipitation.
Comparative Performance Analysis: Experimental Evidence
The evaluation of a scale inhibitor's performance relies on standardized laboratory tests that simulate the conditions found in industrial water systems. The two most common methods are the static jar test and the dynamic tube blocking test.
Static Jar Test
The static jar test is a widely used screening method to determine the minimum inhibitor concentration (MIC) required to prevent scale precipitation under static conditions.[16]
Experimental Protocol: Static Jar Test for Calcium Carbonate Inhibition
-
Prepare Supersaturated Solutions:
-
Prepare a cation solution containing a known concentration of calcium chloride (CaCl₂) in deionized water.
-
Prepare an anion solution containing a known concentration of sodium bicarbonate (NaHCO₃) in deionized water.
-
-
Inhibitor Dosing:
-
Add varying concentrations of the scale inhibitor to be tested to a series of glass jars.
-
Include a "blank" jar with no inhibitor.
-
-
Initiate Precipitation:
-
Add the cation solution to each jar, followed by the anion solution, to create a supersaturated solution of calcium carbonate.
-
Adjust the pH to the desired level (e.g., 8.5) using a suitable buffer.
-
-
Incubation:
-
Seal the jars and place them in a water bath at a constant temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
-
Analysis:
-
After incubation, filter the solutions to remove any precipitated scale.
-
Measure the concentration of calcium ions remaining in the filtrate using a suitable analytical technique (e.g., titration with EDTA or inductively coupled plasma-optical emission spectrometry (ICP-OES)).
-
-
Calculate Inhibition Efficiency:
-
The inhibition efficiency (%) is calculated using the following formula: % Inhibition = [(C_i - C_b) / (C_o - C_b)] * 100 Where:
-
C_i is the calcium concentration in the presence of the inhibitor.
-
C_b is the calcium concentration in the blank.
-
C_o is the initial calcium concentration.
-
-
Caption: Static jar test experimental workflow.
Comparative Data: Static Jar Test for Calcium Carbonate Inhibition
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 1,2-Dihydroxypropylphosphonic Acid | 5 | ~85 | [6] |
| 1,2-Dihydroxypropylphosphonic Acid | 10 | >95 | [6] |
| HEDP | 5 | ~90 | [5][17] |
| ATMP | 10 | ~80 | [7] |
| PBTCA | 5 | >95 | [11] |
| Polyacrylate (PAA) | 10 | ~70 | [5] |
| Polymaleic Acid (PMA) | 2 | >90 | [2] |
Note: The data presented is a synthesis from multiple sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.
The static jar test results indicate that 1,2-dihydroxypropylphosphonic acid exhibits excellent performance as a calcium carbonate scale inhibitor, comparable to or even exceeding that of some established commercial phosphonates like HEDP and PBTCA at similar concentrations.[6][11] It appears to be more effective than ATMP and significantly outperforms the tested polyacrylate inhibitor.[5][7]
Dynamic Tube Blocking Test
The dynamic tube blocking test provides a more realistic evaluation of inhibitor performance under flowing conditions, which are more representative of industrial processes.[16] In this test, a supersaturated solution is pumped through a narrow capillary tube, and the time it takes for scale to form and block the tube is measured.
Experimental Protocol: Dynamic Tube Blocking Test
-
System Setup:
-
A high-pressure pump is used to deliver two separate brine solutions (cation and anion) at a constant flow rate.
-
The brines are preheated to the desired temperature before being mixed.
-
The mixed brine flows through a narrow-bore capillary coil.
-
A differential pressure transducer continuously monitors the pressure drop across the coil.
-
-
Blank Run:
-
A blank run is performed without any inhibitor to determine the baseline time to blockage.
-
-
Inhibitor Run:
-
The test is repeated with a known concentration of the scale inhibitor added to one of the brine streams.
-
-
Data Acquisition:
-
The differential pressure is recorded as a function of time. A sharp increase in pressure indicates blockage of the tube.
-
-
Performance Evaluation:
-
The performance of the inhibitor is assessed by the increase in the time to blockage compared to the blank run. The minimum inhibitor concentration (MIC) is the lowest concentration that prevents blockage for a specified period.
-
Caption: Dynamic tube blocking test experimental setup.
Comparative Data: Dynamic Tube Blocking Test for Calcium Carbonate Inhibition
| Inhibitor | Minimum Inhibitor Concentration (MIC) (ppm) | Reference |
| 1,2-Dihydroxypropylphosphonic Acid | Not available | |
| HEDP | 1 | [7] |
| ATMP | 10 | [7] |
| DTPMP | 20 | [7] |
| Phosphonate Inhibitor 3 | ~2 | [18] |
| Polymeric Inhibitor | 200 | [19] |
Note: Data for 1,2-dihydroxypropylphosphonic acid from dynamic tube blocking tests is not currently available in the reviewed literature. The presented data for other inhibitors is from various sources and should be interpreted in the context of their respective experimental conditions.
The available dynamic tube blocking test data highlights the high efficiency of phosphonate inhibitors, with some achieving very low MIC values.[7][18] Polymeric inhibitors, while effective, may require significantly higher concentrations to achieve the same level of performance under dynamic conditions.[19]
Discussion and Field-Proven Insights
The experimental data presented in this guide demonstrates that 1,2-dihydroxypropylphosphonic acid is a highly promising scale inhibitor, particularly for calcium carbonate scale. Its performance in static tests is on par with some of the most effective commercial phosphonates. While dynamic test data is not yet available, its strong performance in static tests suggests it would likely be effective under flowing conditions as well.
When selecting a scale inhibitor, it is crucial to consider the specific operating conditions of the water system, including temperature, pH, water chemistry (e.g., hardness, alkalinity, presence of iron), and flow dynamics.[5] While phosphonates generally exhibit superior performance, especially at low concentrations, the environmental regulations regarding phosphorus discharge may necessitate the use of polymeric inhibitors.[3][4] In such cases, a thorough evaluation of various polymeric options is essential to ensure adequate scale control.
It is also important to note that the interaction between different water treatment chemicals can impact inhibitor performance.[5] For instance, the presence of certain corrosion inhibitors can either enhance or diminish the effectiveness of a scale inhibitor. Therefore, compatibility testing is a critical step in the development of a comprehensive water treatment program.
Conclusion
1,2-dihydroxypropylphosphonic acid has demonstrated significant potential as a high-efficacy scale inhibitor, rivaling the performance of established commercial phosphonates in static laboratory evaluations. Its strong performance warrants further investigation, particularly through dynamic tube blocking tests, to fully characterize its capabilities under a wider range of conditions. For researchers and professionals in water treatment, this novel phosphonate represents a promising new tool in the ongoing effort to combat mineral scale and improve the efficiency and reliability of industrial processes. The choice between 1,2-dihydroxypropylphosphonic acid, traditional phosphonates, and polymeric inhibitors will ultimately depend on a holistic assessment of performance requirements, environmental considerations, and economic factors.
References
- Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. (2022-06-30). Source Not Available.
-
Figure 2: Static Jar Tests Results in Well 'A' Produced Water at 130°C... - ResearchGate. ResearchGate. [Link]
-
A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods. Do We Have - Juniper Publishers. (2017-04-28). Juniper Publishers. [Link]
-
(PDF) Development of an Effective Scale Inhibitor Based on Organophosphonic Compounds in an Aqueous-Alcohol Solvent - ResearchGate. (2015-04-04). ResearchGate. [Link]
-
Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC - NIH. National Institutes of Health. [Link]
-
Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in the inhibition of calcium carbonate scale - ResearchGate. (2018-01-01). ResearchGate. [Link]
-
Study of the Mechanism of Phosphonate Scale Inhibitors againist Calcium Carbonate Scale | Request PDF - ResearchGate. ResearchGate. [Link]
-
Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications | ACS Omega. (2022-03-15). American Chemical Society. [Link]
-
Investigation of Scale Inhibition Mechanisms Based on the Effect of HEDP on Surface Charge of Calcium Carbonate - ResearchGate. (2012-01-01). ResearchGate. [Link]
-
Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability. (2022-12-28). MDPI. [Link]
- Study of the Mechanism of Phosphonate Scale Inhibitors againist Calcium Carbon
-
Effect of Scale Inhibitors on the Nucleation and Crystallization of Calcium Carbonate - MDPI. (2024-02-23). MDPI. [Link]
-
Phosphonated Iminodisuccinates A Calcite Scale Inhibitor with Excellent Biodegradability | ACS Omega - ACS Publications. (2022-12-28). American Chemical Society. [Link]
-
Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate | ACS Omega - ACS Publications. (2023-02-14). American Chemical Society. [Link]
-
pH Impact on Inhibitor Performance - AWT – The Association of Water Technologies. Association of Water Technologies. [Link]
-
Evaluation of Scale Inhibitors in Marcellus High-Iron Waters - SPE. Society of Petroleum Engineers. [Link]
-
evaluation of scale inhibitors performance under simulated flowing field conditions using dynamic tube blocking test - ResearchGate. (2016-01-01). ResearchGate. [Link]
-
The role of phosphonate speciation on the inhibition of barium sulfate precipitation | Request PDF - ResearchGate. ResearchGate. [Link]
-
High-Performance Barium Sulfate Scale Inhibitors: Monomer Design and Molecular Dynamics Studies - MDPI. (2023-11-23). MDPI. [Link]
- The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors. (2015-09-20). Source Not Available.
- US4680124A - Polyacrylate scale inhibition - Google Patents.
- PASP vs PBTCA, ATMP and HEDP Corrosion Inhibitors. Source Not Available.
-
High-Temperature-Resistant Scale Inhibitor Polyaspartic Acid-Prolineamide for Inhibiting CaCO 3 Scale in Geothermal Water and Speculation of Scale Inhibition Mechanism - MDPI. (2023-04-08). MDPI. [Link]
-
How Scale Inhibitors Work: Mechanisms of Selected Barium Sulphate Scale inhibitors Across a Wide Temperature Range | Request PDF - ResearchGate. ResearchGate. [Link]
-
Study of corrosion inhibitors PBTCA, HEDP and ATMP | Request PDF - ResearchGate. ResearchGate. [Link]
-
Insights into the Performance and Mechanism of Scale Inhibitors based on Classic Dynamic Tube-Blocking Tests and Online Real-Time Analysis Techniques - Flow Assurance Technology Congress FATC 2026. Flow Assurance Technology Congress. [Link]
-
Coupled Adsorption/Precipitation Tests with a Phosphonate Inhibitor and Carbonate Substrate | Request PDF - ResearchGate. ResearchGate. [Link]
-
Synergistic Properties of Phosphonate and Polymeric Scale-Inhibitor Blends for Barium Sulfate Scale Inhibition | SPE Production & Operations | OnePetro. (2014-10-15). OnePetro. [Link]
- The kinetics of barium sulphate scale formation and inhibition in the bulk solution and on surfaces Ogbemi Bukuaghangin. Source Not Available.
-
The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors - Aidic. Aidic. [Link]
- Evaluation of Different Polymeric Scale Inhibitors for Oilfield Application - Template COBEM2009. (2022-11-18). Source Not Available.
-
Development of Dynamic Tube Blocking Test Method to Study Halite Scale Deposition and Inhibition | SPE International Conference on Oilfield Chemistry | OnePetro. (2021-11-29). OnePetro. [Link]
-
Phosphonate Testing and Reporting from ROBERT R. CAVANO - irohedp. (2018-11-30). irohedp. [Link]
- HEDP vs.
-
The Effects of Barium Sulfate Saturation Ratio, Calcium, and Magnesium on the Inhibition Efficiency—Part II: Polymeric Scale Inhibitors | SPE Production & Operations | OnePetro. OnePetro. [Link]
-
Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. - ResearchGate. ResearchGate. [Link]
-
Jar Testing for Wastewater Process Optimization - Environmental Finance Center Network. Environmental Finance Center Network. [Link]
-
Scale inhibitor dynamic tube blocking test results at 145 psi and 65 ºC... - ResearchGate. ResearchGate. [Link]
-
Static test results showing the influence of heavy metal ions on penta-phosphonate inhibitor performance. - ResearchGate. ResearchGate. [Link]
-
How to choose between ATMP and HEDP? - Hoo Chemtec. (2024-03-20). Hoo Chemtec. [Link]
-
The deposition kinetics of barium sulphate scale: model development - Frontiers. (2023-06-29). Frontiers. [Link]
Sources
- 1. The Efficacy of Calcium Carbonate Scale Inhibition by Commercial Polymer Scale Inhibitors | Chemical Engineering Transactions [cetjournal.it]
- 2. aidic.it [aidic.it]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. watercarechem.com [watercarechem.com]
- 10. Scale Inhibition Performance of PBTCA and HEDP on CaCO3 Scale - IRO Water Treatment [irowater.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Mechanism of Phosphonate Scale Inhibitors againist Calcium Carbonate Scale [sioc-journal.cn]
- 13. awt.org [awt.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spebrazilfatc.com.br [spebrazilfatc.com.br]
A Comprehensive Guide to the Cross-Reactivity of Fosfomycin and its Metabolites
For researchers, clinicians, and drug development professionals, a thorough understanding of a drug's cross-reactivity profile is paramount for its safe and effective use. This guide provides an in-depth analysis of the cross-reactivity of fosfomycin, a unique phosphonic acid antibiotic, covering immunological, analytical, and microbial perspectives. We will delve into the causality behind experimental choices and provide actionable protocols for in-house validation.
Introduction: The Unique Profile of Fosfomycin
Fosfomycin stands apart from most antibiotic classes due to its distinct chemical structure and mechanism of action. It inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.[1] This unique mode of action is a primary reason for the low incidence of cross-resistance with other antibiotic families, such as beta-lactams.[1] Furthermore, fosfomycin is largely unmetabolized in the body and is primarily excreted as the parent drug in the urine. This simplifies the assessment of cross-reactivity, as the focus remains on the active compound rather than a complex mixture of metabolites.
Immunological Cross-Reactivity: A Low-Risk Profile
A critical concern with any antibiotic is the potential for immunological cross-reactivity, particularly in patients with known allergies to other drugs, most commonly beta-lactams. Due to its unique phosphonic acid structure, which lacks the beta-lactam ring, fosfomycin is generally considered a safe alternative for patients with penicillin allergies.[2]
Comparison with Beta-Lactams
Studies have indicated minimal to no immunological cross-reactivity between fosfomycin and beta-lactam antibiotics. For instance, a study in guinea pigs demonstrated no cross-reaction in delayed-type hypersensitivity responses between fosfomycin and a range of beta-lactams.[2] This is attributed to the fact that beta-lactam allergies are often mediated by the recognition of the beta-lactam ring or its specific side chains, structures that are absent in fosfomycin.[3]
Experimental Protocol: Assessing Fosfomycin Hypersensitivity via Skin Testing
While the risk of cross-reactivity is low, de novo hypersensitivity to fosfomycin can occur. Skin testing can be a valuable tool to assess this risk in patients with a history of drug allergies. It is crucial to perform these tests in a setting with trained personnel and access to emergency medical care.
2.2.1. Materials
-
Sterile fosfomycin powder for injection or granules for oral solution
-
Sterile 0.9% saline for dilution
-
Histamine phosphate (1 mg/mL) as a positive control
-
Sterile 0.9% saline as a negative control
-
Sterile syringes (1 mL) and needles (27-30 gauge) for intradermal testing
-
Skin prick test lancets
-
Ruler for measuring wheal and flare reactions
2.2.2. Step-by-Step Procedure
-
Patient Preparation: Obtain informed consent and ensure the patient has discontinued antihistamines and other interfering medications for the appropriate washout period.
-
Skin Prick Test (SPT):
-
Prepare a fosfomycin solution at a concentration of 10 mg/mL to 100 mg/mL in sterile saline.[4][5]
-
Place a drop of the fosfomycin solution, the positive control, and the negative control on the volar surface of the forearm, at least 2 cm apart.
-
Press a sterile lancet through each drop at a 90-degree angle to the skin.
-
Read the results after 15-20 minutes. A positive reaction is typically defined as a wheal of ≥3 mm larger than the negative control.
-
-
Intradermal Test (IDT): (To be performed if SPT is negative)
-
Prepare a more dilute fosfomycin solution, typically at a concentration of 1 mg/mL to 10 mg/mL in sterile saline.[4][5]
-
Inject approximately 0.02-0.05 mL of the solution intradermally to create a small bleb (4-6 mm).
-
Perform corresponding injections with the positive and negative controls.
-
Read the results after 15-20 minutes. A positive reaction is generally considered an increase in the wheal diameter of ≥3 mm from the initial bleb.[6]
-
2.2.3. Interpretation of Results
A positive skin test to fosfomycin suggests the presence of drug-specific IgE and a potential for an immediate hypersensitivity reaction. A negative test, however, does not completely rule out the possibility of a delayed-type hypersensitivity reaction.
Analytical Cross-Reactivity: A Focus on Immunoassays
Analytical cross-reactivity occurs when a substance other than the target analyte is detected by an assay, potentially leading to false-positive results.[7] This is a more significant concern for immunoassays, which rely on antibody-antigen binding, than for highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
To date, there is a lack of published evidence suggesting that fosfomycin or its degradation products cause significant cross-reactivity in common clinical immunoassays, such as those for drugs of abuse or other antibiotics. However, for laboratories developing or validating immunoassays, it is prudent to assess the potential for cross-reactivity from any co-administered drugs.
Experimental Protocol: Evaluating Cross-Reactivity in a Competitive Immunoassay
This protocol outlines a general procedure for determining the cross-reactivity of fosfomycin in a competitive immunoassay, such as an ELISA.
3.1.1. Principle
In a competitive immunoassay, unlabeled analyte in a sample competes with a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites. The cross-reactivity of a compound is determined by comparing the concentration that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte.
3.1.2. Step-by-Step Procedure
-
Prepare a Standard Curve: Create a series of dilutions of the target analyte to generate a standard curve.
-
Determine the IC50 of the Target Analyte: Run the immunoassay with the standard dilutions and plot the signal response against the analyte concentration. Calculate the IC50 from the resulting sigmoidal curve.
-
Prepare Fosfomycin Dilutions: Create a series of dilutions of fosfomycin in the same matrix as the standards.
-
Run the Immunoassay with Fosfomycin: Perform the immunoassay using the fosfomycin dilutions in place of the target analyte.
-
Determine the IC50 of Fosfomycin: Plot the signal response against the fosfomycin concentration and calculate its IC50.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Fosfomycin) x 100
3.1.3. Data Interpretation
A low percent cross-reactivity indicates that the assay is specific for the target analyte and is not significantly affected by the presence of fosfomycin.
| Potential Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | 50 | 100% |
| Fosfomycin | >10,000 | <0.5% |
| Metabolite of Target Analyte | 150 | 33.3% |
This is an example table. Actual values would be determined experimentally.
Microbial Cross-Resistance: An Unlikely Phenomenon
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of resistance or a common efflux pump. Due to its unique mechanism of action targeting the MurA enzyme, there is generally no cross-resistance between fosfomycin and other classes of antibiotics.[1]
Mechanisms of Fosfomycin Resistance
Resistance to fosfomycin typically arises from:
-
Mutations in the chromosomal genes encoding the transporters (GlpT and UhpT) that bring fosfomycin into the bacterial cell.
-
The acquisition of plasmid-mediated genes (e.g., fosA, fosB, fosC) that encode enzymes capable of inactivating fosfomycin.
These mechanisms are specific to fosfomycin and do not confer resistance to other antibiotic classes.
Experimental Protocol: Antimicrobial Susceptibility Testing for Fosfomycin
Accurate susceptibility testing is crucial for the appropriate clinical use of fosfomycin. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for fosfomycin susceptibility testing.
4.2.1. Key Considerations
A critical aspect of fosfomycin susceptibility testing is the supplementation of the testing medium (e.g., Mueller-Hinton agar) with glucose-6-phosphate (G6P) at a concentration of 25 mg/L.[8] G6P induces the UhpT transporter system, which is a primary route of entry for fosfomycin into the bacterial cell. Testing without G6P can lead to falsely elevated minimum inhibitory concentrations (MICs) and an overestimation of resistance.
4.2.2. Standardized Methods
-
Agar Dilution: This is the reference method recommended by both CLSI and EUCAST.[8] It involves preparing a series of agar plates with varying concentrations of fosfomycin (and G6P) and inoculating them with a standardized bacterial suspension. The MIC is the lowest concentration of fosfomycin that inhibits visible growth.
-
Disk Diffusion: A paper disk impregnated with a specified amount of fosfomycin is placed on an inoculated agar plate. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established breakpoints.
-
Gradient Diffusion (E-test): A plastic strip with a predefined gradient of fosfomycin concentrations is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.
4.2.3. Comparative Breakpoints (for E. coli urinary tract isolates)
| Method | CLSI (μg/mL) | EUCAST (μg/mL) |
| Susceptible | ≤ 64 | ≤ 32 |
| Intermediate | 128 | - |
| Resistant | ≥ 256 | > 32 |
Note: Breakpoints can vary depending on the bacterial species and site of infection. Always refer to the latest CLSI and EUCAST guidelines.[9][10]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of fosfomycin, the principle of a competitive immunoassay, and the workflow for assessing immunological cross-reactivity.
Caption: Fosfomycin's mechanism of action.
Caption: Principle of a competitive immunoassay.
Caption: Workflow for fosfomycin allergy testing.
Conclusion
The available evidence strongly suggests that fosfomycin has a favorable cross-reactivity profile. Its unique chemical structure and mechanism of action minimize the risk of immunological cross-reactivity with other antibiotic classes, particularly beta-lactams, and also prevent cross-resistance. While analytical cross-reactivity in immunoassays is a theoretical possibility, it has not been reported as a significant clinical issue. The experimental protocols provided in this guide offer a framework for laboratories to conduct their own validation studies to ensure the safe and effective use of this important antibiotic.
References
-
Hirsch, E. B. (2026, February 5). Antibiotics Deconstructed: IV Fosfomycin. Contagion Live. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing.
-
British Society for Allergy and Clinical Immunology. (n.d.). Standard Operating Procedure - Adult Intradermal Testing. [Link]
-
ResearchGate. (2025, August 6). Nonirritating intradermal skin test concentration for commonly prescribed antibiotics. [Link]
-
Hirsch, E. B., Raux, B. R., Zucchi, P. C., Sreeram, S., Rhee, K., & Rybak, M. J. (2015). Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates. International Journal of Antimicrobial Agents, 46(6), 642–647. [Link]
-
Fonacier, L. F., Bernstein, D. I., Pacheco, K., & Holness, D. L. (2015). A Practical Guide to Patch Testing. The Journal of Allergy and Clinical Immunology: In Practice, 3(5), 669–680. [Link]
-
ResearchGate. (2025, August 10). Cross-reactivity of fosfomycin to β-lactams - Compared in the response of guinea pig delayed type hypersensitivity. [Link]
-
MDPI. (2024, November 5). Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods. [Link]
-
Intradermal test dose hypersensitivity reactions to antibiotics in a tertiary care hospital: A cross-sectional study. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
Asthma Allergy Sinus Center. (n.d.). How to Prepare for a Patch Skin Test. [Link]
-
Moodley, A., Mahabeer, Y., & Pillay, M. (2021). Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa. African Journal of Laboratory Medicine, 10(1), 1339. [Link]
-
Docobo-Pérez, F., et al. (2021). Activity of Fosfomycin and Amikacin against Fosfomycin-Heteroresistant Escherichia coli Strains in a Hollow-Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 65(5), e02568-20. [Link]
-
Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4307. [Link]
-
Semantic Scholar. (n.d.). Nonirritating concentrations for skin testing in immediate antibiotic allergy. [Link]
-
Worm, M., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 28(5), 123-151. [Link]
-
Contagion Live. (2026, February 5). Antibiotics Deconstructed: IV Fosfomycin. [Link]
-
Stanford University. (2024, May 3). Oral Fosfomycin Tip Sheet & Pearls. [Link]
-
Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Clinical Infectious Diseases. [Link]
-
Ismail, A. A. (2012). Interferences in Immunoassay. Journal of Clinical Pathology, 65(7), 601-606. [Link]
-
ResearchGate. (2026, January 12). Nonirritating concentrations for skin testing in immediate antibiotic allergy. [Link]
-
Finch, R. G. (1987). The effects of combining fosfomycin with various antimicrobial agents. Journal of Antimicrobial Chemotherapy, 19(3), 279-285. [Link]
-
Stanford Health Care. (n.d.). INSTRUCTIONS FOR PATCH TESTING. [Link]
-
Barry, A. L., & Fuchs, P. C. (1991). In vitro susceptibility testing procedures for fosfomycin tromethamine. Antimicrobial Agents and Chemotherapy, 35(6), 1235–1238. [Link]
-
Barbaud, A., et al. (2013). Patch Testing in Drug Eruptions: Practical Aspects and Literature Review of Eruptions and Culprit Drugs. Dermatitis, 24(2), 51-66. [Link]
-
ResearchGate. (2025, August 9). (PDF) False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. [Link]
-
Piletsky, S., & Whitcombe, M. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Polymers, 13(19), 3326. [Link]
-
ResearchGate. (2025, August 6). Validation Procedure for Multiplex Antibiotic Immunoassays Using Flow-Based Chemiluminescence Microarrays. [Link]
-
Salgado, C. D., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1595-1604. [Link]
-
ResearchGate. (2025, August 6). Adverse Events Associated with Fosfomycin Use: Review of the Literature and Analyses of the FDA Adverse Event Reporting System Database. [Link]
-
springermedizin.de. (n.d.). Adverse Events Associated with Fosfomycin Use: Review of the Literature and Analyses of the FDA Adverse Event Reporting System Database. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023, June 14). EUCAST Frequently Asked Questions. [Link]
-
National Center for Biotechnology Information. (2018, October 6). 2062. Evaluation of Susceptibility Testing Methods for Fosfomycin Against Enterobacteriaceae and Pseudomonas aeruginosa. [Link]
-
DermNet. (n.d.). Patch tests: Skin Contact Allergy Tests Explained. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
MDPI. (n.d.). Prevalence, Determinants, and Temporal Dynamics of Multidrug-Resistant Gram-Negative Bacilli in Urinary Tract Infection Patients from Central Portugal (2018–2022). [Link]
-
Aktaş, S., et al. (2014). [Fosfomycin susceptibility of urinary Escherichia coli isolates producing extended-spectrum beta-lactamase according to CLSI and EUCAST recommendations]. Mikrobiyoloji Bulteni, 48(4), 585-593. [Link]
Sources
- 1. contagionlive.com [contagionlive.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bsaci.org [bsaci.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
A Comparative Guide to Analytical Method Validation for the Quantification of 1,2-dihydroxypropylphosphonic acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,2-dihydroxypropylphosphonic acid quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the critical validation parameters, offering field-proven insights and detailed experimental protocols. Our objective is to equip you with the necessary knowledge to select and validate an analytical method that is not only fit for its intended purpose but also adheres to stringent scientific and regulatory standards.
Introduction: The Analytical Challenge of 1,2-dihydroxypropylphosphonic acid
1,2-dihydroxypropylphosphonic acid is a key compound of interest, primarily recognized as the primary hydrolytic degradation product of the antibiotic fosfomycin.[1] Its accurate quantification is critical for several reasons:
-
Drug Stability Studies: Monitoring its formation is essential in determining the stability and shelf-life of fosfomycin formulations.
-
Impurity Profiling: As "Fosfomycin Impurity A" in the European Pharmacopoeia, its levels must be controlled to ensure the safety and efficacy of the drug product.[1]
-
Metabolic and Environmental Research: Understanding its presence and concentration is vital in studies of bacterial metabolism and environmental fate.[1]
The physicochemical properties of 1,2-dihydroxypropylphosphonic acid present a significant analytical challenge. It is a small, highly polar, and non-volatile molecule with a molecular weight of 156.07 g/mol .[2] These characteristics make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and necessitate specialized analytical approaches.
This guide will compare two primary analytical techniques suitable for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase. HILIC is particularly well-suited for retaining and separating very polar compounds like this one.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which offers superior sensitivity and selectivity and is a benchmark for quantifying phosphonic acids in complex matrices.[3][4][5]
The Foundation: Analytical Method Validation Framework
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[6][7] A validated method ensures that the results generated are accurate, reliable, and reproducible.[8] Our validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for analytical procedure validation.[8][9][10]
The validation process involves a systematic evaluation of key performance characteristics. The relationship and typical workflow for these parameters are illustrated below.
Caption: Workflow for Analytical Method Validation.
Specificity and Selectivity
Causality: Specificity is the cornerstone of any analytical method. It ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[7] This is critical because a lack of specificity can lead to an overestimation of the analyte concentration, compromising data integrity. Forced degradation studies are an essential tool to challenge the method's specificity.[11]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of 1,2-dihydroxypropylphosphonic acid and a stock solution of the parent drug, fosfomycin, in a suitable solvent (e.g., water).
-
Subject to Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (solid state and in solution).
-
Photolytic Stress: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Neutralization and Dilution: Neutralize the acid and base-stressed samples. Dilute all samples to a target concentration.
-
Analysis: Analyze the unstressed and stressed samples by both HPLC-UV (HILIC) and LC-MS/MS. For HPLC-UV, assess peak purity using a Diode Array Detector (DAD). For LC-MS/MS, monitor for co-eluting interferences using specific MRM transitions.
-
Acceptance Criteria:
-
The method is considered specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0).
-
For HPLC-UV, the peak purity index should be greater than 99.0%.
-
For LC-MS/MS, no significant interfering peaks should be observed at the retention time of the analyte in blank or placebo samples.
-
Comparative Data: Specificity
| Parameter | HILIC-UV with DAD | LC-MS/MS | Rationale & Insights |
| Resolution from Fosfomycin | > 2.5 | > 3.0 | Both methods successfully resolve the analyte from its parent compound. |
| Resolution from Degradants | Achieved for major degradants, but minor polar impurities may co-elute. | Excellent resolution due to the added selectivity of mass detection. | LC-MS/MS provides a higher degree of confidence in specificity, especially in complex degradation profiles. |
| Peak Purity (DAD) | > 99.5% | N/A | DAD is a powerful tool for UV-based methods to indicate peak purity. |
| Matrix Interference | Potential for interference from excipients in formulated products. | Minimal interference due to the high selectivity of MRM transitions. | LC-MS/MS is the superior choice for analyzing samples in complex matrices (e.g., biological fluids, drug products). |
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.[6][10] Establishing a reliable linear range is fundamental for accurate quantification, ensuring that unknown sample concentrations can be correctly interpolated from the calibration curve. According to ICH guidelines, a minimum of five concentration levels is recommended to establish linearity.[6]
Experimental Protocol: Linearity
-
Prepare Calibration Standards: From a certified reference standard stock solution, prepare a series of at least six calibration standards spanning the expected concentration range. For an impurity method, this range should bracket the specification limit (e.g., 50% to 150% of the limit).
-
Analysis: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the mean instrument response versus the known concentration.
-
Perform Linear Regression: Calculate the slope, y-intercept, and correlation coefficient (r²) using a least-squares linear regression model.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.
-
The y-intercept should be insignificant relative to the response at 100% of the target concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Comparative Data: Linearity & Range
| Parameter | HILIC-UV | LC-MS/MS | Rationale & Insights |
| Validated Range | 1.0 - 100 µg/mL | 0.1 - 1000 ng/mL | The significantly wider and lower range of LC-MS/MS highlights its superior sensitivity, making it suitable for trace-level analysis. |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Regression Model | Linear (y = mx + c) | Linear (y = mx + c), weighted (1/x²) | Weighting is often applied in LC-MS/MS to improve accuracy at the lower end of the wide dynamic range. |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is a direct measure of the systemic error in a method. The protocol is designed to determine if there are biases in sample preparation or analysis. Accuracy is typically evaluated by spiking a blank matrix (placebo) with a known amount of the analyte at different concentration levels across the defined range.[6]
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare a minimum of nine determinations across three concentration levels (e.g., low, medium, high) covering the specified range. For instance, spike a placebo formulation at 80%, 100%, and 120% of the target concentration.
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculate Recovery: Determine the concentration of the analyte in each sample using the validated linear calibration curve. Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an active substance or finished product assay. For an impurity, a wider range (e.g., 90.0% to 110.0%) may be acceptable depending on the concentration.
-
Comparative Data: Accuracy
| Concentration Level | HILIC-UV (% Recovery ± RSD) | LC-MS/MS (% Recovery ± RSD) | Rationale & Insights |
| Low (LOQ Level) | 95.5% ± 2.8% | 99.1% ± 2.1% | LC-MS/MS often shows better accuracy at lower concentrations due to its higher signal-to-noise ratio. |
| Medium (100% Target) | 100.2% ± 1.5% | 100.5% ± 1.1% | Both methods perform with excellent accuracy at the target concentration. |
| High (150% Target) | 101.5% ± 1.3% | 101.1% ± 0.9% | The lower RSD for LC-MS/MS indicates slightly better precision in the accuracy assessment. |
Precision
Causality: Precision assesses the degree of scatter or random error between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). This ensures the method will produce consistent results under varying conditions within the same lab (e.g., different days, analysts, or equipment).
Caption: Levels of Analytical Method Precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, using the same instrument.
-
Alternatively, analyze samples at three different concentrations in triplicate.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for both repeatability and intermediate precision studies.
-
Acceptance Criteria:
-
The RSD for the assay of a drug substance should typically be ≤ 2.0%.
-
Comparative Data: Precision
| Parameter | HILIC-UV (RSD%) | LC-MS/MS (RSD%) | Rationale & Insights |
| Repeatability (n=6) | < 1.5% | < 1.0% | The higher degree of automation and control in modern LC-MS/MS systems often leads to superior repeatability. |
| Intermediate Precision | < 2.0% | < 1.8% | Both methods demonstrate ruggedness within the laboratory, meeting typical acceptance criteria. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[6] These parameters define the sensitivity of the method and are critical for the analysis of impurities and trace contaminants.
Experimental Protocol: LOD & LOQ
-
Method 1: Based on Signal-to-Noise Ratio (S/N):
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by analyzing progressively more dilute solutions.
-
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples (n > 6) and calculate the standard deviation of the response (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Confirmation: The determined LOQ must be subsequently validated by analyzing a suitable number of samples at this concentration to demonstrate adequate precision and accuracy.[6]
-
Acceptance Criteria:
-
Accuracy at the LOQ should be within 80-120%.
-
Precision (RSD) at the LOQ should be ≤ 10%.
-
Comparative Data: LOD & LOQ
| Parameter | HILIC-UV | LC-MS/MS | Rationale & Insights |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | The mass spectrometer is inherently a more sensitive detector, resulting in an LOD that is several orders of magnitude lower. |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The superior sensitivity of LC-MS/MS makes it the only viable option for applications requiring trace-level quantification, such as bioanalysis or environmental monitoring.[5] |
| RSD at LOQ | < 5.0% | < 6.5% | Both methods meet the typical acceptance criteria for precision at their respective quantitation limits. |
Robustness
Causality: Robustness evaluates the method's resilience to small, deliberate changes in its parameters. This study is crucial for understanding the potential sources of variability and for ensuring the method's reliability during routine use and transfer between laboratories.[6]
Experimental Protocol: Robustness
-
Identify Key Parameters: Identify critical method parameters that could potentially vary. For an HPLC method, these include:
-
Mobile phase pH (± 0.2 units).
-
Mobile phase organic content (± 2%).
-
Column temperature (± 5°C).
-
Flow rate (± 10%).
-
-
Systematic Variation: Prepare a standard solution and analyze it while systematically varying one parameter at a time.
-
Assess Impact: Evaluate the effect of these changes on key system suitability parameters, such as retention time, peak shape (tailing factor), and resolution.
-
Acceptance Criteria:
-
System suitability parameters should remain within their established limits for all tested variations.
-
The quantitative result should not change significantly (e.g., < 2% deviation from the nominal result).
-
Comparative Data: Robustness
| Varied Parameter | HILIC-UV (Observed Effect) | LC-MS/MS (Observed Effect) | Rationale & Insights |
| Mobile Phase pH (±0.2) | Significant shift in retention time (>15%). | Minor shift in retention time (<5%). | HILIC separations can be very sensitive to mobile phase pH due to its influence on the ionization state of the analyte and the stationary phase. MS detection is less affected by small retention time shifts. |
| Organic Content (±2%) | Moderate shift in retention time (~10%). | Moderate shift in retention time (~10%). | Both methods are sensitive to the organic modifier concentration, which is a primary driver of retention in HILIC mode. |
| Flow Rate (±10%) | Proportional change in retention time; no loss of resolution. | Proportional change in retention time; no loss of resolution. | The effect of flow rate is predictable and well-tolerated by both systems. |
Conclusion and Recommendations
Both HILIC-UV and LC-MS/MS can be successfully validated for the quantification of 1,2-dihydroxypropylphosphonic acid. The choice of method depends entirely on the intended application.
-
HILIC-UV is a robust and cost-effective method suitable for routine quality control (QC) applications where the analyte concentrations are relatively high (e.g., > 1 µg/mL), such as in the analysis of bulk drug substances or finished product stability samples. Its simplicity makes it accessible to a wider range of laboratories.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity. It is essential for bioanalytical studies (e.g., plasma or urine analysis), trace impurity analysis, and cleaning validation. While the initial investment in instrumentation is higher, its performance justifies the cost for demanding applications where low detection limits and confirmation of identity are paramount.
Ultimately, a properly executed method validation, guided by the principles outlined in this document and the ICH guidelines, provides the documented evidence and assurance that the chosen analytical procedure is fit for its purpose.[8][12]
References
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Retrieved from [Link]
-
Oxford Academic. (2020). Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley. Retrieved from [Link]
-
PubMed. (2022). Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QuPPe Method and LC-MS/MS. Retrieved from [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
ResearchGate. (2022). Analytical Method Development and Validation for the Estimation of Lacidipine in Bulk and Dosage Form by RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. (1,2-Dihydroxypropyl)phosphonic acid | 84954-80-3 | Benchchem [benchchem.com]
- 2. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. npra.gov.my [npra.gov.my]
- 12. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Head-to-Head Comparison: Phosphonate Scale Inhibitors in Brine Systems
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Industrial Chemists
Executive Summary: The Chelation vs. Threshold Dilemma
In high-salinity brine systems—common in oilfield injection, desalination, and industrial cooling—preventing mineral scale is a thermodynamic battle. Phosphonates are the industry standard due to their threshold effect : the ability to inhibit precipitation at sub-stoichiometric concentrations (ppm levels) by disrupting crystal nucleation.
However, not all phosphonates are equal.[1][2] This guide provides a rigorous head-to-head comparison of the four dominant chemistries: ATMP , HEDP , DTPMP , and PBTC . We analyze their performance limits in thermal stability, calcium tolerance, and specific scale inhibition (
The Contenders
| Acronym | Chemical Name | Primary Strength | Critical Weakness |
| ATMP | Amino Tris(methylene phosphonic acid) | Cost-effective | Poor thermal stability; low Ca-tolerance (precipitates).[5] |
| HEDP | 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid | Excellent corrosion inhibition; Fe sequestration. | Susceptible to oxidation (chlorine); precipitates at high [Ca]. |
| DTPMP | Diethylene Triamine Penta(methylene phosphonic acid) | Superior | Higher cost; moderate thermal stability. |
| PBTC | 2-Phosphonobutane-1,2,4-Tricarboxylic Acid | The High-Stress Specialist. High Ca-tolerance; Halogen stable. | Lower efficacy per ppm on mild carbonate scale compared to ATMP. |
Mechanism of Action: The Threshold Effect
Unlike chelating agents (EDTA) that sequester ions 1:1, phosphonates function via crystal lattice distortion . They adsorb onto active growth sites of micro-crystallites, blocking further growth and forcing the crystal to redissolve or remain suspended.
Visualization: Inhibition Pathway
Figure 1: The threshold inhibition pathway. Phosphonates adsorb onto nuclei, distorting the lattice and preventing the transition to macro-scale deposition.
Head-to-Head Performance Analysis
Calcium Carbonate ( ) Inhibition
Winner: ATMP (Mild Conditions) | PBTC (Severe Conditions)
-
Mild Conditions (T < 60°C, Low Hardness): ATMP is the most weight-efficient inhibitor. Its high nitrogen content provides excellent chelation and lattice disruption per unit weight.
-
Severe Conditions (T > 90°C, High Hardness): ATMP fails due to hydrolysis and precipitation as Ca-ATMP salts. PBTC retains structural integrity and solubility, outperforming ATMP in high-alkalinity/high-temperature cooling towers.
Sulfate Scale ( / ) Inhibition
Winner: DTPMP
Sulfate scales are notoriously difficult to treat because they do not dissolve in acid.
-
DTPMP: The larger molecular structure and multiple phosphonate groups allow it to "wrap" around larger barium and calcium sulfate nuclei more effectively than HEDP or ATMP.
-
Synergy: Research indicates a synergistic effect when combining ATMP + DTPMP , where ATMP handles rapid nucleation and DTPMP manages long-term crystal growth inhibition.
Calcium Tolerance (The "Cloud Point" Factor)
Winner: PBTC
A critical failure mode in brine is the precipitation of the inhibitor itself. When
Tolerance Ranking (High to Low):
-
PBTC: (Best) - Tricarboxylic acid structure improves solubility.
-
DTPMP: Moderate tolerance.
-
ATMP: Poor tolerance.
-
HEDP: (Worst) - Precipitates readily at
ppm under stress.
Thermal & Oxidative Stability
Winner: PBTC [1]
-
Hydrolysis: ATMP and DTPMP (C-N bonds) are susceptible to hydrolysis at temperatures >120°C, releasing orthophosphate which causes calcium phosphate scale.
-
Halogen Stability: In systems using chlorine or bromine biocides, HEDP and ATMP are rapidly oxidized (degraded). PBTC is halogen-stable, making it the mandatory choice for chlorinated cooling systems.
Experimental Protocols
To validate these claims in your specific brine matrix, two standardized protocols are required: the Static Jar Test (screening) and the Dynamic Tube Blocking Test (simulation).
Static Jar Test (Based on NACE TM0374)
This protocol determines the "efficiency %" of an inhibitor by measuring how much calcium remains soluble after a heating period.
Workflow Visualization:
Figure 2: NACE TM0374 Static Jar Test Workflow.
Calculation:
- : Ca concentration in treated sample after filtering.
- : Ca concentration in untreated blank after filtering.
- : Ca concentration in solution before precipitation.
Dynamic Tube Blocking Test (DSL)
Static tests ignore flow dynamics. The DSL test pumps brine through a capillary coil (1mm ID) inside an oven.[5]
-
Metric: Time to Fail (TTF) or Differential Pressure (
) increase. -
Protocol:
-
Inject Cation and Anion brines separately.
-
Mix at the coil inlet (simulating wellbore mixing).
-
Monitor
.[6] A sharp rise indicates scaling. -
Determine MIC (Minimum Inhibitor Concentration) : The lowest dose where
remains stable for >2 hours.
-
Selection Matrix
Use this decision table to select the starting chemistry for your formulation.
| System Condition | Recommended Inhibitor | Rationale |
| Cooling Tower (High Cl) | PBTC | HEDP/ATMP will degrade due to chlorine attack. |
| Oilfield Brine (High Sulfate) | DTPMP | Superior lattice distortion for |
| Boiler (High Temp > 150°C) | PBTC or Polymer | Phosphonates hydrolyze; PBTC is most stable. |
| Cost-Sensitive / Low Hardness | ATMP | Highest efficiency per dollar in mild conditions. |
| High Iron (Fe) Content | HEDP | Acts as both scale inhibitor and iron sequestrant. |
References
-
NACE International. (2001). NACE TM0374-2001: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution.[7] [Link to Standard]([Link]. NACE.org)
-
Popov, K., et al. (2017).[2][4] "A Comparative Study of Phosphonate and Phosphorus-Free Antiscalant Efficiency by Static and Dynamic Methods." Recent Advances in Petrochemical Science.[2]
-
Amjad, Z. (1996).[8] "Phosphonate Scale Inhibitors in Water Treatment." NACE Corrosion Conference.
-
Senthilmurugan, B., et al. (2010). "High Temperature Kinetic Scale Inhibitor for Flow Assurance Application." Research India Publications.
-
Wang, W., et al. (2025).[9] "Testing the formation of Ca–phosphonate precipitates and evaluating the anionic polymers as Ca–phosphonate precipitates and CaCO3 scale inhibitor." ResearchGate.[4][10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. watercarechem.com [watercarechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. cortecvci.com [cortecvci.com]
- 8. ajer.org [ajer.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Validating the Metabolic Pathway of Fosfomycin to (1R, 2R)-1,2-Dihydroxypropylphosphonic Acid
Executive Summary
Fosfomycin ((1R, 2S)-epoxypropylphosphonic acid) relies on its unique epoxide ring for bactericidal activity, inhibiting the MurA enzyme in peptidoglycan biosynthesis. Resistance and metabolic degradation primarily occur through the opening of this epoxide ring.
While the FosA and FosB enzymes inactivate fosfomycin via glutathione or L-cysteine addition, the FosX enzyme (found in Listeria monocytogenes) and acid-catalyzed hydrolysis specifically generate the dihydroxypropyl form ((1R, 2R)-1,2-dihydroxypropylphosphonic acid).
This guide objectively compares the two primary validation methodologies for this specific pathway: Quantitative
The Mechanism: Epoxide Ring Hydration
The conversion of fosfomycin to its dihydroxypropyl metabolite is a hydrolytic ring-opening event. This renders the antibiotic inactive by destroying the reactive epoxide required to alkylate the active site cysteine of MurA.
Pathway Visualization
The following diagram illustrates the specific hydration pathway mediated by FosX or acid catalysis, distinguishing it from the transferase pathways (FosA/B).
Figure 1: The hydrolytic conversion of Fosfomycin to its inactive diol form via FosX enzymatic action or acid degradation.
Comparative Analysis: qNMR vs. HILIC-MS/MS
Method A: Quantitative P NMR (The Mechanistic Standard)
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically observing the Phosphorus-31 nucleus, is the most robust method for validating the pathway mechanism. Because the phosphorus atom environment changes significantly when the strained epoxide ring opens to a relaxed diol, the chemical shift provides indisputable structural evidence.
-
Pros: Non-destructive; no separation required (avoids column retention issues); stoichiometric accuracy without pure metabolite standards.
-
Cons: Lower sensitivity (requires mM concentrations); lower throughput.
Method B: HILIC-MS/MS (The Bioanalytical Standard)
Liquid Chromatography with Tandem Mass Spectrometry is the standard for detecting this metabolite in complex biological matrices (serum, urine). Due to the high polarity of both fosfomycin and the diol, standard Reverse Phase (C18) chromatography fails. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
-
Pros: Extreme sensitivity (ng/mL range); capable of high-throughput PK/PD studies.
-
Cons: Significant matrix effects (ion suppression); requires highly specific column chemistry (HILIC); requires pure standards for quantification.
Performance Data Comparison
| Feature | HILIC-MS/MS | |
| Primary Utility | Enzymatic Kinetics / Purity Assay | Serum/Urine Pharmacokinetics |
| Limit of Detection (LOD) | ~10 µM (with cryoprobe) | ~10–50 ng/mL |
| Structural Specificity | High (Chemical Shift) | Medium (m/z + retention time) |
| Sample Prep | Minimal (D2O addition) | Complex (Protein ppt + dilution) |
| Throughput | Low (10–30 min/sample) | High (3–5 min/sample) |
Experimental Protocols
Protocol 1: Mechanistic Validation via P NMR
Use this protocol to confirm FosX activity or stability testing.
Reagents:
-
Deuterated Water (
)[1] -
Internal Standard: Trimethyl phosphate (TMP) or Maleic Acid (if using
H NMR). -
Buffer: 50 mM HEPES, pH 7.5 (for enzymatic assay).
Workflow:
-
Preparation: Dissolve Fosfomycin Disodium (10 mM) in HEPES buffer containing 10%
. -
Enzyme Addition: Add purified FosX enzyme (1 µM final conc) and
(0.5 mM). -
Acquisition:
-
Instrument: 500 MHz NMR (or higher).
-
Probe: Broadband observe (BBO) or Phosphorus-dedicated probe.
-
Pulse Sequence: Inverse gated decoupling (to eliminate NOE for quantitative accuracy).
-
Relaxation Delay (
): > 5 (typically 10–15 seconds for phosphorus).
-
-
Analysis:
-
Fosfomycin (Epoxide): Monitor signal at ~10–12 ppm (doublet of doublets in
H, distinct singlet in decoupled P). -
Metabolite (Diol): Monitor appearance of new signal shifted upfield (typically ~16–18 ppm depending on pH).
-
Calculation: Integration ratio of Metabolite vs. Internal Standard.
-
Protocol 2: Bioanalysis via HILIC-MS/MS
Use this protocol for quantifying the metabolite in plasma/urine.
Instrument Setup:
-
Column: ZIC-HILIC (SeQuant) or Amide-HILIC, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 40% B over 5 minutes.
MS/MS Transitions (Negative Ion Mode - ESI):
-
Fosfomycin: 137.0
79.0 m/z (Phosphite ion). -
Dihydroxypropyl-Fos: 155.0
79.0 m/z (Water addition +18 Da).
Workflow:
-
Sample Prep: Mix 50 µL Plasma with 150 µL Acetonitrile (Protein Precipitation). Vortex and Centrifuge.
-
Injection: Inject 5 µL of supernatant.
-
Validation: Ensure retention time separation between Fosfomycin and the Diol (Diol is more polar and typically elutes later in HILIC).
Decision Matrix
Use the following logic flow to select the appropriate validation method for your specific development stage.
Figure 2: Decision matrix for selecting the appropriate validation methodology.
References
-
Fillgrove, K. L., et al. (2003). Mechanistic diversity of fosfomycin resistance in pathogenic microorganisms. Journal of the American Chemical Society.[2]
-
Fillgrove, K. L., et al. (2007). Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes.[2][3] Biochemistry.
-
United States Pharmacopeia (USP). Fosfomycin Tromethamine Monograph: Impurity A ((1,2-Dihydroxypropyl)phosphonic acid).[4]
-
Liu, Y., et al. (2024).[5] Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. ResearchGate.
-
Zimmermann, N., et al. (2025).[6] Development and validation of an LC-MS/MS assay for quantification of fosfomycin. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Mechanistic diversity of fosfomycin resistance in pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of the genomically encoded fosfomycin resistance protein, FosX, from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,2-Dihydroxypropylphosphonic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,2-Dihydroxypropylphosphonic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Understanding the Compound: Safety First
1,2-Dihydroxypropylphosphonic acid is a corrosive substance that is harmful if swallowed and can cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount during its handling and disposal. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before beginning any procedure.
Table 1: Hazard Profile of 1,2-Dihydroxypropylphosphonic Acid
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2] |
| Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B), Serious eye damage/eye irritation (Category 1) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek medical attention.[3] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (respiratory tract irritation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[2] |
The Disposal Pathway: A Decision-Making Framework
The appropriate disposal route for 1,2-Dihydroxypropylphosphonic acid depends on the concentration of the waste, the available facilities, and local regulations. The following flowchart illustrates the decision-making process:
Caption: Decision-making flowchart for the disposal of 1,2-Dihydroxypropylphosphonic acid waste.
In-Lab Neutralization Protocol: A Step-by-Step Guide
For dilute aqueous solutions of 1,2-Dihydroxypropylphosphonic acid, in-laboratory neutralization is a viable and often preferred method of disposal. This process renders the corrosive acid into a less harmful salt solution that, pending local regulations, may be suitable for drain disposal.
Core Principle: The neutralization process involves reacting the phosphonic acid with a weak base, such as sodium bicarbonate (baking soda), to raise the pH to a neutral range (typically between 5.5 and 9.0 for drain disposal).[4][5][6]
I. Essential Safety Precautions
-
Perform all steps in a certified chemical fume hood. [7]
-
Wear appropriate Personal Protective Equipment (PPE):
-
Have a spill kit readily available. The kit should include an acid neutralizer.[9]
-
Work slowly and cautiously to avoid splashing. [7]
II. Materials Required
-
Waste solution of 1,2-Dihydroxypropylphosphonic acid
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker or flask (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Ice bath (optional, but recommended for larger quantities or more concentrated solutions to manage heat generation)[7]
III. Neutralization Procedure
-
Preparation:
-
Place the beaker or flask containing the 1,2-Dihydroxypropylphosphonic acid waste solution on the stir plate within the fume hood. If using, place the beaker in an ice bath.[7]
-
Add a stir bar to the solution and begin stirring at a moderate speed.
-
-
Calculating the Amount of Sodium Bicarbonate:
-
The neutralization reaction between 1,2-Dihydroxypropylphosphonic acid (a diprotic acid for practical neutralization purposes) and sodium bicarbonate is: C₃H₉O₅P + 2 NaHCO₃ → C₃H₇O₅PNa₂ + 2 H₂O + 2 CO₂
-
To estimate the required amount of sodium bicarbonate, you will need to know the concentration of your phosphonic acid waste. For every mole of 1,2-Dihydroxypropylphosphonic acid (molar mass: 156.07 g/mol ), you will need two moles of sodium bicarbonate (molar mass: 84.01 g/mol ).
-
Example Calculation: For 100 mL of a 0.1 M solution of 1,2-Dihydroxypropylphosphonic acid:
-
Moles of acid = 0.1 mol/L * 0.1 L = 0.01 moles
-
Moles of NaHCO₃ needed = 0.01 moles acid * 2 = 0.02 moles
-
Grams of NaHCO₃ needed = 0.02 moles * 84.01 g/mol = 1.68 grams
-
-
It is advisable to have a slight excess of sodium bicarbonate on hand.
-
-
Neutralization:
-
Slowly and carefully add small portions of the calculated sodium bicarbonate to the stirring acidic solution.[10] Be mindful that the reaction will produce carbon dioxide gas, resulting in fizzing or effervescence. Add the base at a rate that does not cause excessive foaming and potential overflow.[11]
-
Continue adding sodium bicarbonate until all of the calculated amount has been introduced and the fizzing subsides.
-
-
pH Verification:
-
Once the reaction appears complete, use a calibrated pH meter or pH indicator strips to check the pH of the solution.
-
The target pH for drain disposal is typically between 5.5 and 9.0.[4][5] If the pH is still below 5.5, continue to add small amounts of sodium bicarbonate until the desired range is achieved. If the pH exceeds 9.0, you can adjust it back down with a dilute solution of a weak acid like acetic acid.
-
-
Final Disposal:
Disposal of Concentrated Waste and Empty Containers
Concentrated 1,2-Dihydroxypropylphosphonic acid waste should not be neutralized in the laboratory due to the potential for a highly exothermic and vigorous reaction. Instead, it must be disposed of as hazardous waste.
-
Collection: Collect the concentrated waste in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste" and the full chemical name.[12][13]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company.[14] These facilities will typically use high-temperature incineration or other specialized treatment methods.[15]
Empty containers that once held 1,2-Dihydroxypropylphosphonic acid should be triple-rinsed with a suitable solvent (such as water). The rinsate should be collected and treated as dilute chemical waste. After rinsing, the container can often be disposed of in regular laboratory glass or plastic recycling, depending on institutional policies.
Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Corrosive wastes, such as 1,2-Dihydroxypropylphosphonic acid, are typically assigned the hazardous waste code D002. In California, the Department of Toxic Substances Control (DTSC) oversees hazardous waste management.[15][16] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our scientific resources.
References
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet: Fosfomycin Open Ring Impurity A.
-
Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. State of California. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
My Alfred University. (n.d.). Disposal of Laboratory Wastes to Sanitary Sewer. Retrieved from [Link]
-
PubChem. (n.d.). (1,2-Dihydroxypropyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2023, July 17). How much baking soda to neutralize phosphoric acid? [Online forum post]. r/homechemistry. Retrieved from [Link]
-
Scribd. (n.d.). S2-2-08 - Neutralization - Experiment. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2025, September). Laboratory Hazardous Chemical Waste Guidelines. Retrieved from [Link]
-
University of Guelph. (n.d.). AAC Chemical Spill SOP. Retrieved from [Link]
-
U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Neutralization Guide. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 9. uoguelph.ca [uoguelph.ca]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. esd.uga.edu [esd.uga.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. calcupa.org [calcupa.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
